molecular formula C5H11ClO B2834541 5-Chloropentan-2-ol CAS No. 15146-94-8; 76188-95-9

5-Chloropentan-2-ol

Cat. No.: B2834541
CAS No.: 15146-94-8; 76188-95-9
M. Wt: 122.59
InChI Key: FLSMMDCDBMBKCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloropentan-2-ol is a useful research compound. Its molecular formula is C5H11ClO and its molecular weight is 122.59. The purity is usually 95%.
BenchChem offers high-quality 5-Chloropentan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloropentan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloropentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClO/c1-5(7)3-2-4-6/h5,7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSMMDCDBMBKCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15146-94-8
Record name 5-chloropentan-2-ol
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Foundational & Exploratory

5-Chloropentan-2-ol CAS 15146-94-8 chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Chloropentan-2-ol (CAS 15146-94-8)

Abstract: 5-Chloropentan-2-ol is a bifunctional organic compound featuring both a secondary alcohol and a primary alkyl chloride. This unique combination of reactive sites makes it a versatile building block in organic synthesis, particularly for the preparation of pharmaceutical intermediates and other complex molecules. This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, synthesis, reactivity, and applications, intended for researchers, chemists, and professionals in drug development. We delve into the causality behind experimental choices and provide validated protocols to ensure scientific integrity and reproducibility.

Physicochemical and Spectroscopic Profile

5-Chloropentan-2-ol is a liquid at room temperature, characterized by a pentane backbone with a hydroxyl group at the C-2 position and a chlorine atom at the C-5 position.[1] This structure confers upon it the properties of both a secondary alcohol and a halogenated alkane.

Physicochemical Properties

The key physical and chemical properties of 5-Chloropentan-2-ol are summarized in the table below. The presence of the polar hydroxyl group allows for hydrogen bonding, rendering it soluble in water and influencing its boiling point.[1]

PropertyValueSource(s)
CAS Number 15146-94-8[1][2]
Molecular Formula C₅H₁₁ClO[2]
Molecular Weight 122.59 g/mol [1][2]
Physical Form Liquid[3][4]
Boiling Point 66-68 °C at 3 mmHg[3]
Density ~1.0 g/cm³[5]
pKa (Predicted) 15.08 ± 0.20[2]
Storage Temperature -20°C, sealed in dry conditions[3][4]
Spectroscopic Data Interpretation

Spectroscopic analysis is critical for the unambiguous identification and quality control of 5-Chloropentan-2-ol. Below is an expert interpretation of its expected spectra based on its molecular structure.

The proton NMR spectrum provides a detailed map of the hydrogen environments in the molecule. The chemical shifts are influenced by adjacent electronegative atoms (oxygen and chlorine).

  • -CH(OH)- (C2-H): Expected as a multiplet around δ 3.7-3.9 ppm . This proton is deshielded by the adjacent hydroxyl group.

  • -CH₂Cl (C5-H₂): Expected as a triplet around δ 3.5-3.6 ppm . These protons are deshielded by the terminal chlorine atom.

  • -CH₃ (C1-H₃): Expected as a doublet around δ 1.1-1.2 ppm , coupled to the C2 proton.

  • -CH₂- (C3 and C4-H₂): Expected as complex multiplets in the δ 1.5-1.9 ppm region.

  • -OH: A broad singlet, with a chemical shift that can vary (typically δ 1.5-4.0 ppm ) depending on concentration and solvent.

Expert Insight: The distinct downfield shifts of the protons at C2 and C5 are the primary diagnostic signals in the ¹H NMR spectrum, confirming the positions of the alcohol and chloride functional groups. Standard aliphatic proton-proton coupling constants of approximately 6-8 Hz are expected.[6]

The carbon NMR spectrum reveals the number of unique carbon environments.

Carbon AtomExpected Chemical Shift (δ, ppm)Rationale
C1 (-CH₃) ~23 ppmStandard aliphatic methyl carbon.
C2 (-CH(OH)-) ~67-69 ppmDeshielded by the hydroxyl group.
C3 (-CH₂-) ~35-38 ppmAliphatic methylene carbon.
C4 (-CH₂-) ~28-30 ppmAliphatic methylene, less influenced by electronegative groups than C3 and C5.
C5 (-CH₂Cl) ~44-46 ppmDeshielded by the terminal chlorine atom.[7]

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • O-H Stretch: A strong, broad absorption band in the region of 3200–3600 cm⁻¹ , characteristic of the alcohol hydroxyl group undergoing hydrogen bonding.[8]

  • C-H Stretch: Sharp peaks just below 3000 cm⁻¹ (typically 2850–2960 cm⁻¹ ) corresponding to the sp³ C-H bonds of the alkyl chain.[8]

  • C-O Stretch: A strong absorption in the fingerprint region, around 1050-1150 cm⁻¹ , indicating a secondary alcohol.

  • C-Cl Stretch: An absorption in the lower wavenumber region, typically 650–750 cm⁻¹ .

Electron ionization mass spectrometry (EI-MS) will lead to fragmentation, providing structural information.

  • Molecular Ion (M⁺): A pair of peaks at m/z 122 and m/z 124 with an approximate intensity ratio of 3:1, which is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl and ³⁷Cl).[9]

  • Key Fragments:

    • [M-H₂O]⁺: Loss of water from the alcohol, leading to peaks at m/z 104/106.

    • [M-Cl]⁺: Loss of a chlorine radical, resulting in a fragment at m/z 87 .

    • Alpha-Cleavage: Cleavage of the C1-C2 bond can yield a fragment at m/z 45 ([CH₃CHOH]⁺). Cleavage of the C2-C3 bond can lead to the loss of a propyl chloride radical.

Synthesis and Purification

5-Chloropentan-2-ol is not commonly prepared in introductory labs but is accessible through standard organic transformations. A reliable method is the selective reduction of the corresponding ketone, 5-chloro-2-pentanone. This precursor is commercially available and can be synthesized from α-acetyl-γ-butyrolactone.[10]

Experimental Protocol: Reduction of 5-Chloro-2-pentanone

This protocol describes a robust and scalable method for synthesizing 5-Chloropentan-2-ol using sodium borohydride, a mild and selective reducing agent.

Materials:

  • 5-Chloro-2-pentanone (1.0 eq)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄, 1.1 eq)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether or Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: Dissolve 5-chloro-2-pentanone in methanol (approx. 0.5 M concentration) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride portion-wise to the stirred solution over 20-30 minutes. Causality Note: A slow, portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress via Thin-Layer Chromatography (TLC) until the starting ketone is fully consumed.

  • Quenching: Carefully quench the reaction by slowly adding 1 M HCl dropwise at 0 °C until the bubbling ceases and the pH is slightly acidic (pH ~6). This step neutralizes excess NaBH₄ and hydrolyzes the borate ester intermediate.

  • Extraction: Remove most of the methanol under reduced pressure. Add deionized water to the residue and extract the aqueous layer three times with diethyl ether or DCM.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 5-Chloropentan-2-ol.

  • Purification (Optional): If necessary, the crude product can be purified by vacuum distillation to obtain a high-purity liquid.[3]

Validation: The identity and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy, comparing the obtained spectra with the expected data outlined in Section 1.2.

Synthesis_Workflow Figure 1: Synthesis Workflow for 5-Chloropentan-2-ol cluster_0 Reaction cluster_1 Workup & Purification Ketone 5-Chloro-2-pentanone in Methanol Setup Cool to 0°C Ketone->Setup Add_NaBH4 Add NaBH₄ (1.1 eq) portion-wise Setup->Add_NaBH4 Stir Stir at 0°C to RT (Monitor by TLC) Add_NaBH4->Stir Quench Quench with 1M HCl at 0°C Stir->Quench Evaporate Concentrate MeOH Quench->Evaporate Extract Extract with Et₂O/DCM Evaporate->Extract Dry Dry (MgSO₄) & Filter Extract->Dry Concentrate_Final Concentrate Solvent Dry->Concentrate_Final Product Crude 5-Chloropentan-2-ol Concentrate_Final->Product Purify Vacuum Distillation (Optional) Product->Purify

Figure 1: Synthesis Workflow for 5-Chloropentan-2-ol

Chemical Reactivity and Mechanistic Insights

The utility of 5-Chloropentan-2-ol as a synthetic intermediate stems from its two distinct reactive centers: the nucleophilic/basic secondary alcohol and the electrophilic carbon bearing the chlorine atom.

Reactions at the Hydroxyl Group
  • Oxidation: The secondary alcohol can be oxidized back to the parent ketone, 5-chloro-2-pentanone, using a variety of standard oxidizing agents such as pyridinium chlorochromate (PCC) or Swern oxidation conditions.[11] The choice of oxidant is critical to avoid side reactions involving the chloride. Milder conditions are generally preferred.

  • Esterification and Etherification: The hydroxyl group can readily undergo esterification with acyl chlorides or carboxylic acids (under acidic catalysis) or be converted into an ether via the Williamson ether synthesis after deprotonation with a suitable base.

Reactions at the Chloro Group

The primary alkyl chloride is an excellent electrophile for nucleophilic substitution reactions, which typically proceed via an Sₙ2 mechanism.[3]

  • Nucleophilic Substitution (Sₙ2): The C-Cl bond can be displaced by a wide range of nucleophiles (e.g., CN⁻, N₃⁻, R-S⁻, R-O⁻) to introduce new functional groups at the C-5 position. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[12] Because it is a primary halide, the Sₙ2 pathway is strongly favored over Sₙ1, minimizing the risk of elimination or rearrangement products.

Expert Insight: The bifunctional nature of this molecule allows for sequential or orthogonal reaction strategies. For instance, the hydroxyl group can be protected (e.g., as a silyl ether), allowing for selective manipulation of the chloro group. Subsequently, the protecting group can be removed to unmask the alcohol for further transformation.

SN2_Mechanism Figure 2: Sₙ2 Reaction at the C-5 Position cluster_transition Transition State reactant HO-CH(CH₃)-(CH₂)₃-Cl TS [Nu---C---Cl]⁻ complex (Backside Attack) reactant->TS nucleophile Nu:⁻ nucleophile->TS product HO-CH(CH₃)-(CH₂)₃-Nu TS->product leaving_group Cl⁻ TS->leaving_group

Sources

molecular structure and reactivity of 5-chloro-2-pentanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure and Reactivity of 5-Chloro-2-pentanol

This guide provides a comprehensive technical overview of 5-chloro-2-pentanol, a bifunctional organic compound of significant interest in synthetic chemistry and drug development. We will delve into its nuanced structural characteristics, explore its reactivity profile, and detail practical methodologies for its synthesis and handling. This document is intended for researchers, scientists, and professionals in drug development who require a deep, mechanistically-grounded understanding of this versatile chiral building block.

5-Chloro-2-pentanol is a halogenated secondary alcohol.[1][2] Its structure consists of a five-carbon pentane chain with a hydroxyl (-OH) group at the second carbon (C2) and a chlorine (-Cl) atom at the fifth carbon (C5).[2][3] This arrangement of functional groups dictates its chemical behavior and utility in synthesis.

Chemical Identity and Stereochemistry

The presence of four different substituents (a hydrogen atom, a methyl group, a hydroxyl group, and a 3-chloropropyl group) on the C2 carbon makes it a chiral center.[4] Consequently, 5-chloro-2-pentanol exists as a pair of enantiomers: (R)-5-chloro-2-pentanol and (S)-5-chloro-2-pentanol.[4] The specific stereochemistry is critical in pharmaceutical applications, where biological activity is often enantiomer-dependent.[1]

The general structure can be represented by the condensed formula CH₃CH(OH)CH₂CH₂CH₂Cl.[3]

start 5-Chloro-2-pentanone reagent Enantioselective Reducing Agent (e.g., CBS Catalyst + Borane) start->reagent Reduction product (R)- or (S)-5-Chloro-2-pentanol reagent->product purification Workup & Purification (e.g., Chromatography) product->purification Isolation

Caption: Figure 2. Workflow for the enantioselective synthesis of 5-chloro-2-pentanol.

Experimental Protocol: Enantioselective Reduction of 5-Chloro-2-pentanone

This protocol describes a general procedure for the asymmetric reduction to yield (R)-5-chloro-2-pentanol.

  • System Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with the (R)-CBS catalyst solution in toluene.

  • Reagent Addition: The flask is cooled to 0 °C in an ice bath. A solution of borane-dimethyl sulfide complex (BMS) is added dropwise to the catalyst solution under a nitrogen atmosphere. The mixture is stirred for 15 minutes.

  • Substrate Introduction: A solution of 5-chloro-2-pentanone in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 1-2 hours).

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of methanol to destroy excess borane.

  • Workup: The mixture is warmed to room temperature, and the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to yield the enantiomerically enriched (R)-5-chloro-2-pentanol.

  • Validation: The purity and enantiomeric excess of the final product are confirmed by chiral GC or HPLC analysis.

Chemical Reactivity and Mechanistic Insights

The reactivity of 5-chloro-2-pentanol is dominated by its two functional groups. The interplay between the nucleophilic hydroxyl group and the electrophilic carbon attached to the chlorine atom allows for a range of useful transformations.

main 5-Chloro-2-pentanol oxidation Oxidation (5-Chloro-2-pentanone) main->oxidation [O] (e.g., PCC, DMP) substitution Nucleophilic Substitution (SN2) (e.g., 5-Azido-2-pentanol) main->substitution Nu:⁻ (e.g., NaN₃) cyclization Intramolecular Cyclization (2-Methyltetrahydrofuran) main->cyclization Base (e.g., NaH)

Caption: Figure 3. Key reactivity pathways for 5-chloro-2-pentanol.

Reactions at the Hydroxyl Group: Oxidation

As a secondary alcohol, the hydroxyl group of 5-chloro-2-pentanol can be oxidized to a ketone. [1][5]This reaction is fundamental for converting the alcohol back to its ketone precursor, 5-chloro-2-pentanone.

  • Causality: The choice of oxidizing agent is critical to prevent over-oxidation or reaction at the C-Cl bond. Mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are ideal because they selectively convert secondary alcohols to ketones under non-acidic conditions, preserving the integrity of the alkyl chloride. [5][6]Stronger, acidic oxidants like potassium permanganate could lead to C-C bond cleavage. [1][6] Reaction: CH₃CH(OH)(CH₂)₃Cl + [O] → CH₃C(=O)(CH₂)₃Cl + H₂O

Reactions at the Chloro Group: Nucleophilic Substitution

The primary alkyl chloride at the C5 position is an excellent electrophile for Sₙ2 reactions. [1]The carbon atom is sterically unhindered, allowing for effective backside attack by a wide range of nucleophiles.

  • Mechanism: In an Sₙ2 reaction, a nucleophile attacks the carbon atom bearing the chlorine, while simultaneously the C-Cl bond breaks, displacing the chloride ion as a good leaving group. [7]This process occurs in a single, concerted step and results in an inversion of stereochemistry if the carbon were chiral (which it is not in this case). [7][8] Example Reaction (with Azide): CH₃CH(OH)(CH₂)₃Cl + NaN₃ → CH₃CH(OH)(CH₂)₃N₃ + NaCl

This reaction is highly valuable for introducing nitrogen-containing functional groups into the molecule.

Intramolecular Reactivity: Cyclization to a Cyclic Ether

One of the most significant reactions of 5-chloro-2-pentanol is its ability to undergo intramolecular cyclization. When treated with a strong, non-nucleophilic base like sodium hydride (NaH), the hydroxyl group is deprotonated to form a potent internal nucleophile (an alkoxide). [9]

  • Mechanism (Intramolecular Williamson Ether Synthesis):

    • Deprotonation: The hydride ion (H⁻) from NaH removes the acidic proton from the hydroxyl group, forming a sodium alkoxide intermediate and hydrogen gas.

    • Intramolecular Sₙ2 Attack: The resulting alkoxide oxygen atom attacks the electrophilic C5 carbon, displacing the chloride ion in an intramolecular Sₙ2 reaction.

    • Ring Formation: This nucleophilic attack results in the formation of a stable, five-membered cyclic ether, 2-methyltetrahydrofuran. [9]The formation of five- and six-membered rings through such intramolecular processes is kinetically and thermodynamically favorable.

start 5-chloro-2-pentanol intermediate Alkoxide Intermediate start->intermediate + NaH - H₂ product 2-Methyltetrahydrofuran intermediate->product Intramolecular SN2 - Cl⁻

Caption: Figure 4. Logical workflow of intramolecular cyclization.

Applications in Drug Development and Organic Synthesis

The unique bifunctional and chiral nature of 5-chloro-2-pentanol makes it a valuable intermediate in the synthesis of complex organic molecules.

  • Chiral Building Block: Enantiomerically pure (R)- or (S)-5-chloro-2-pentanol serves as a versatile chiral pool starting material. The two distinct functional groups can be manipulated selectively to build molecular complexity with precise stereochemical control. [1]

  • Pharmaceutical Intermediate: The molecule and its direct oxidation product, 5-chloro-2-pentanone, are key precursors in the synthesis of important active pharmaceutical ingredients (APIs). [10]For example, 5-chloro-2-pentanone is a known intermediate in the synthesis of cyclopropylamine, which is a critical component for several quinolone antibiotics, such as Ciprofloxacin. [11]Its derivatives are also utilized in the development of agrochemicals. [1]

Conclusion

5-Chloro-2-pentanol is more than a simple halogenated alcohol; it is a strategic building block whose value lies in the precise spatial and electronic arrangement of its functional groups. Its chirality at the C2 position and the Sₙ2-susceptible chloride at the C5 position provide two independent levers for synthetic manipulation. A thorough understanding of its structure, stereochemistry, and the mechanistic principles governing its reactivity—particularly oxidation, nucleophilic substitution, and intramolecular cyclization—is essential for leveraging its full potential in the design and synthesis of next-generation pharmaceuticals and complex organic materials.

References

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  • What are the applications of 5-chloro-2-petanone - FAQ. Guidechem.
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Technical Guide: Solubility Profile and Solvent Selection for 5-Chloropentan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloropentan-2-ol is a bifunctional haloalcohol serving as a critical chiral intermediate in the synthesis of antimalarial drugs (e.g., hydroxychloroquine) and agrochemicals. Its utility is defined by its dual reactivity: the secondary hydroxyl group allows for esterification or oxidation, while the terminal alkyl chloride permits nucleophilic substitution.

However, this duality presents a unique solubility challenge. With a LogP of approximately 1.2–1.4, the molecule occupies a "solubility transition zone." It exhibits significant miscibility with water while retaining high affinity for lipophilic organic solvents. This guide analyzes the solubility landscape of 5-chloropentan-2-ol to optimize solvent selection for reaction engineering and biphasic extraction.

Physicochemical Profile & Solvation Mechanics

To predict solubility behavior without empirical testing for every solvent, we must understand the molecular forces at play.

Molecular Architecture
  • Hydrophilic Head: The secondary alcohol (-OH) at C2 acts as both a Hydrogen Bond Donor (HBD) and Hydrogen Bond Acceptor (HBA). This drives solubility in protic solvents.

  • Lipophilic Tail: The C5 alkyl chain provides Van der Waals (dispersion) interaction sites.

  • Polar Terminus: The C5-Chlorine bond creates a dipole moment, enhancing solubility in polar aprotic solvents (like DCM or THF) via dipole-dipole interactions.

PropertyValueImplication for Solubility
Molecular Weight 122.59 g/mol Small molecule; fast diffusion kinetics.
LogP (Octanol/Water) ~1.3Moderately lipophilic. Partitions into organic phase but retains water miscibility.
Boiling Point ~174°C (760 mmHg)High boiler; difficult to remove from high-boiling solvents (e.g., DMSO).
Density ~1.09 g/mLForms the bottom layer in water/ether extractions but top layer in DCM/water.
Solvation Mechanism Diagram

The following diagram illustrates the competitive solvation interactions that dictate stability and solubility.

SolvationMechanism Center 5-Chloropentan-2-ol Water Water/Alcohols (Protic Solvents) Water->Center H-Bonding (Strong) High Solubility DCM DCM/Chloroform (Chlorinated Solvents) DCM->Center Dipole-Dipole & Dispersion (Very High) Hexane Hexane/Heptane (Aliphatic Hydrocarbons) Hexane->Center Dispersion Only (Limited Solubility) Base Basic Solvents (Pyridine/Amines) Base->Center RISK: Cyclization to 2-Methyltetrahydrofuran

Figure 1: Solvation interactions and stability risks. Note the reactivity warning with basic solvents.

Solubility Landscape by Solvent Class

The following data summarizes the solubility behavior of 5-chloropentan-2-ol. Note that "Miscible" implies the solute mixes in all proportions at room temperature (25°C).

Experimental & Predicted Solubility Table
Solvent ClassRepresentative SolventSolubility StatusMechanistic Rationale
Chlorinated Dichloromethane (DCM)Miscible "Like dissolves like." The alkyl chloride tail interacts favorably with DCM. Ideal for extraction.
Alcohols Methanol, EthanolMiscible Strong hydrogen bonding with the C2-hydroxyl group.
Ethers THF, Diethyl Ether, MTBEMiscible The oxygen in ethers acts as an H-bond acceptor for the solute's hydroxyl proton.
Polar Aprotic DMSO, DMF, AcetonitrileMiscible High dipole moments stabilize the C-Cl and C-O dipoles.
Esters Ethyl AcetateMiscible Good general solvent; useful for chromatography.
Hydrocarbons Hexane, HeptaneLow / Partial The polar -OH group resists solvation by pure aliphatics. Phase separation may occur at low temperatures or high concentrations.
Aqueous WaterSoluble The -OH group confers significant water solubility, though the C5 chain limits it compared to shorter alcohols (e.g., ethanol).
The "Partitioning Trap" in Extractions

A common error in processing 5-chloropentan-2-ol is assuming it will fully extract into an organic layer like diethyl ether from water.

  • The Issue: Because of its moderate polarity (LogP ~1.3), a significant fraction remains in the aqueous phase during extraction.

  • The Solution: Use Dichloromethane (DCM) for extraction. The partition coefficient is significantly more favorable for DCM than for ether or hexane. Alternatively, saturate the aqueous phase with NaCl (salting out) to force the alcohol into the organic layer.

Stability & Reactive Solvent Incompatibility

Critical Warning: Solvent selection is not just about dissolving the compound; it is about preventing side reactions.

5-Chloropentan-2-ol is a halohydrin .[1] In the presence of a base, the hydroxyl group becomes deprotonated to an alkoxide, which then performs an intramolecular nucleophilic attack on the carbon holding the chlorine.

Reaction: 5-Chloropentan-2-ol


 2-Methyltetrahydrofuran + 

Solvent Compatibility Protocol
  • Avoid: Pyridine, Triethylamine, or aqueous NaOH/KOH unless cyclization is the intended reaction.

  • Preferred for Storage: Acidified methanol or anhydrous DCM.

Experimental Protocol: Determination of Partition Coefficient ( )

For precise process development, do not rely on generic literature. Determine the


 for your specific solvent system (e.g., DCM/Water) to calculate the number of extraction stages required.
Materials
  • 5-Chloropentan-2-ol (Reference Standard)[2][3][4][5]

  • HPLC Grade Water & Organic Solvent (e.g., DCM)

  • Separatory Funnel (250 mL)

  • GC-FID or HPLC-UV system

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 g of 5-chloropentan-2-ol in 50 mL of the organic solvent (

    
    ).
    
  • Equilibration: Add 50 mL of water (

    
    ) to the separatory funnel.
    
  • Agitation: Shake vigorously for 5 minutes. Allow phases to separate completely (wait ~15 mins).

  • Sampling: Carefully collect samples from both the organic (

    
    ) and aqueous (
    
    
    
    ) phases.
  • Quantification: Analyze both phases using GC-FID.

    • Note: If analyzing the aqueous phase by GC, extraction into a secondary solvent (e.g., dilute into MeOH) may be required to protect the column.

  • Calculation:

    
    
    
  • Application: Use the formula

    
     to determine extraction efficiency (
    
    
    
    ), where
    
    
    is the volume ratio and
    
    
    is the number of extractions.

Process Workflow: Solvent Selection Decision Tree

Use this logic flow to select the correct solvent for your specific application.

SolventSelection Start Start: Select Solvent for 5-Chloropentan-2-ol Goal What is the primary goal? Start->Goal Reaction Chemical Reaction Goal->Reaction Extraction Extraction/Purification Goal->Extraction BaseSensitive Is the reaction basic? Reaction->BaseSensitive Aqueous Is the impurity water-soluble? Extraction->Aqueous Yes Yes BaseSensitive->Yes Risk High No No BaseSensitive->No Safe UseEthers Use THF or MTBE (Monitor Cyclization) UseDCM Use DCM or Toluene (Stable) Aqueous->Yes Aqueous->No ExtractDCM Extract with DCM (High Recovery) ExtractEther Extract with Et2O + NaCl (Salting Out Required) Yes->UseEthers Yes->ExtractDCM No->UseDCM No->ExtractEther

Figure 2: Decision matrix for solvent selection based on process requirements.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 83669, 5-Chloro-2-pentanol. Retrieved from [Link]

  • Organic Syntheses. (1963).[6] 5-Chloro-2-pentanone (Precursor Synthesis & Properties). Org. Synth. 1951, 31, 74; Coll. Vol. 4, p.597.[6] Retrieved from [Link]

Sources

Methodological & Application

Technical Application Note: High-Purity Synthesis of 5-Chloropentan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026


-acetyl-

-butyrolactone via decarboxylative chlorination and hydride reduction.

Abstract & Strategic Relevance

5-chloropentan-2-ol (CAS: 15146-94-8) is a critical bifunctional building block in medicinal chemistry, notably serving as the precursor for the side chain of the antimalarial drug hydroxychloroquine and various agrochemicals. Its synthesis presents a classic chemoselectivity challenge: reducing a ketone in the presence of an alkyl chloride while maintaining high yield.

This protocol details a scalable, two-step synthesis starting from the accessible


-acetyl-

-butyrolactone (ABL). The route utilizes acid-catalyzed ring-opening decarboxylation to generate 5-chloropentan-2-one, followed by a controlled sodium borohydride reduction. This guide prioritizes process safety (managing gas evolution) and impurity control (preventing re-cyclization).

Chemical Pathway & Mechanism

The synthesis proceeds through two distinct phases.[1][2] The first involves the degradation of the lactone ring under acidic conditions to form the chloroketone. The second is a chemoselective reduction.

Reaction Scheme Visualization

ReactionScheme ABL α-Acetyl-γ-butyrolactone (Starting Material) Inter Intermediate: 3-Acetyldihydro-2(3H)-furanone (Ring Opening) ABL->Inter conc. HCl, Reflux Hydrolysis Ketone 5-Chloropentan-2-one (Key Intermediate) Inter->Ketone Decarboxylation (-CO2) Nucleophilic Sub (Cl-) Byprod CO2 (Gas) + H2O Inter->Byprod Alcohol 5-Chloropentan-2-ol (Target Product) Ketone->Alcohol NaBH4, MeOH 0°C -> RT

Figure 1: Reaction pathway highlighting the decarboxylative chlorination followed by hydride reduction.[3]

Phase 1: Synthesis of 5-Chloropentan-2-one

Objective: Conversion of ABL to the chloroketone intermediate. Mechanism: Acid-catalyzed hydrolysis of the lactone ester linkage opens the ring. The resulting


-keto acid is unstable and undergoes thermal decarboxylation. Simultaneous nucleophilic attack by chloride ions (

) at the 5-position yields the alkyl chloride.
Materials
  • 
    -Acetyl-
    
    
    
    -butyrolactone (ABL): 1.0 eq[4]
  • Hydrochloric Acid (conc. 37%): ~3.0 - 3.5 eq (molar excess required for kinetics and solvent effect)

  • Water: As solvent medium.

Experimental Protocol
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a high-efficiency reflux condenser, and a gas outlet trap (to manage

    
     evolution).
    
  • Addition: Charge the flask with ABL (e.g., 128 g, 1.0 mol), water (175 mL), and concentrated HCl (150 mL).

    • Note: The mixture is initially biphasic.

  • Reaction (The "Blackening" Phase): Heat the mixture to reflux.

    • Critical Observation:

      
       evolution will begin vigorously. The solution will transition from yellow to orange, and finally to a dark/black oil. This color change is normal and indicates the formation of the chloroketone.
      
    • Duration: Reflux until gas evolution ceases (typically 2–4 hours).

  • Workup:

    • Cool to room temperature.[3][5][6] The product will form a distinct lower organic layer (density ~1.05 g/mL).

    • Separate the organic layer.[3][4][7]

    • Extract the aqueous layer twice with dichloromethane (DCM) or toluene.

    • Combine organic phases and wash with saturated

      
       (carefully, to neutralize residual acid) and brine.
      
    • Dry over anhydrous

      
      .
      
  • Purification:

    • Perform fractional distillation under reduced pressure.

    • Target Fraction: Collect at 70–72°C @ 20 mmHg .

    • Yield Expectation: 80–90%.[4]

Critical Process Parameters (CPPs)
ParameterSpecificationRationale
HCl Concentration >6N (in situ)Essential to favor substitution (

attack) over simple hydrolysis to the diol (5-hydroxy-2-pentanone).
Reflux Control Moderate BoilVigorous boiling may cause loss of volatile product; too slow risks incomplete decarboxylation.
Workup pH Neutral (7.0)Acidic residues promote polymerization of the ketone during storage.

Phase 2: Chemoselective Reduction to 5-Chloropentan-2-ol

Objective: Reduction of the ketone to a secondary alcohol without displacing the alkyl chloride. Reagent Choice: Sodium Borohydride (


)  is selected over Lithium Aluminum Hydride (

).[5]

is too aggressive and would likely displace the chloride or cause over-reduction.

is chemoselective for ketones in the presence of alkyl halides.
Process Workflow

Workflow Start Start: Purified 5-Chloropentan-2-one Solvent Dissolve in Methanol (0°C) Start->Solvent Reagent Add NaBH4 (0.35 eq) portion-wise Exothermic Control Solvent->Reagent React Stir 1h @ 0°C -> 2h @ RT Reagent->React Quench Quench with dilute HCl/Water React->Quench Extract Extract with DCM -> Dry -> Concentrate Quench->Extract Distill Vacuum Distillation Extract->Distill End Final Product: 5-Chloropentan-2-ol Distill->End

Figure 2: Step-by-step operational workflow for the reduction phase.[2][6]

Experimental Protocol
  • Preparation: Dissolve 5-chloropentan-2-one (e.g., 120.5 g, 1.0 mol) in Methanol (400 mL). Cool the solution to 0°C using an ice bath.

  • Reduction:

    • Add Sodium Borohydride (

      
      , 13.2 g, 0.35 mol) portion-wise over 30 minutes.
      
    • Safety: Evolution of hydrogen gas (

      
      ) will occur. Ensure good ventilation.[8]
      
    • Temperature: Maintain internal temperature

      
       during addition to maximize selectivity.
      
  • Completion: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC or GC (disappearance of ketone peak).

  • Quench:

    • Cool back to 0°C.

    • Slowly add water (100 mL) followed by dilute HCl (1N) until pH is neutral/slightly acidic (to destroy excess borohydride and boron complexes).

    • Caution: Vigorous foaming (

      
      ) will occur.
      
  • Isolation:

    • Remove methanol under reduced pressure (Rotavap).

    • Extract the aqueous residue with Ethyl Acetate or DCM (

      
       mL).
      
    • Wash combined organics with brine and dry over

      
      .[3]
      
  • Purification:

    • Distill under high vacuum.

    • Boiling Point: ~80–82°C @ 10 mmHg (Literature: 66-68°C @ 3 mmHg).

    • Yield Expectation: 85–92%.

Analytical Validation

To ensure the product meets pharmaceutical intermediate standards (>98% purity), the following analytical markers should be verified.

TestExpected ResultCommon Impurity Markers
GC-MS Single peak, M+ = 122/124 (Cl isotope pattern 3:1)5-hydroxy-2-pentanone (hydrolysis byproduct); 2-methyltetrahydrofuran (cyclization).
1H NMR

3.8 (m, 1H, CH-OH),

3.55 (t, 2H, CH2-Cl),

1.2 (d, 3H, CH3)
Absence of singlet at

2.15 (indicates unreacted ketone).
Appearance Clear, colorless liquidYellowing indicates ketone residues or polymerization.

Troubleshooting & Safety

  • Cyclization Risk: If the reaction mixture in Step 1 is not acidic enough, or if the product stands in basic conditions, it may cyclize to form cyclopropyl methyl ketone or 2-methyltetrahydrofuran. Maintain strict pH control during workup.

  • Safety (Step 1): The decarboxylation releases 1 mole of gas per mole of reactant. On a 1kg scale, this is >200 Liters of gas. Ensure venting lines are wide and unblocked.

  • Safety (Step 2):

    
     is water-reactive. Keep methanol anhydrous if possible to preserve reagent stoichiometry, though technical grade usually suffices if excess reagent is used.
    

References

  • Cannon, G. W.; Ellis, R. C.; Leal, J. R. "5-Chloro-2-pentanone."[4] Organic Syntheses, Coll.[4][9] Vol. 4, p. 597 (1963); Vol. 31, p. 74 (1951). [9]

  • Sato, T. et al.
  • PubChem Compound Summary. "5-Chloropentan-2-ol (CID 3649141)."[10] National Center for Biotechnology Information.

  • Fisher Scientific Safety Data Sheet. "5-Chloro-2-pentanone."

Sources

Application Note: High-Purity Synthesis of Chloroquine Phosphate Utilizing 5-Chloropentan-2-ol as a Key Synthon

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of Chloroquine Phosphate (API), specifically focusing on the utilization of 5-chloropentan-2-ol as a strategic starting material. While traditional industrial routes often initiate side-chain synthesis via acetylbutyrolactone, the use of 5-chloropentan-2-ol offers a distinct advantage in controlling impurity profiles, particularly preventing the formation of cyclized by-products prior to the critical amination steps.

This guide covers the oxidative activation of the alcohol, the stepwise construction of the pharmacophore side chain (Novoldiamine), and the final coupling with the quinoline core.

Chemical Strategy & Retrosynthesis

The synthesis relies on the "Convergent Route," where the quinoline core and the diamine side chain are synthesized separately and coupled.

  • Target Molecule: Chloroquine Phosphate[1][2]

  • Key Intermediate: Novoldiamine (1-(diethylamino)-4-aminopentane)[3]

  • Starting Material: 5-chloropentan-2-ol[4]

Strategic Rationale: Directly using 5-chloropentan-2-one (the ketone form) is common but operationally hazardous due to its volatility, lachrymatory nature, and tendency to polymerize or cyclize into cyclopropyl methyl ketone. Starting with the alcohol (5-chloropentan-2-ol ) allows for:

  • Enhanced Stability: The alcohol is stable during storage.

  • In-Situ Activation: The alcohol can be oxidized to the reactive ketone immediately prior to amine condensation, minimizing degradation.

Reaction Pathway Diagram[5]

ChloroquineSynthesis Start 5-chloropentan-2-ol (Stable Precursor) Ketone 5-chloropentan-2-one (Reactive Intermediate) Start->Ketone Oxidation (NaOCl/TEMPO) AminoKetone 5-(diethylamino)pentan-2-one Ketone->AminoKetone SN2 Substitution (HN(Et)2) Novoldiamine Novoldiamine (Side Chain) AminoKetone->Novoldiamine Reductive Amination (NH3/H2/Cat) Chloroquine Chloroquine Base Novoldiamine->Chloroquine SNAr Coupling (+ DCQ) DCQ 4,7-Dichloroquinoline (Core) DCQ->Chloroquine Final Chloroquine Phosphate Chloroquine->Final Salt Formation (H3PO4)

Figure 1: Convergent synthesis pathway from 5-chloropentan-2-ol to Chloroquine Phosphate.[5]

Detailed Experimental Protocols

Phase 1: Activation of the Precursor (Oxidation)

Objective: Convert 5-chloropentan-2-ol to 5-chloropentan-2-one. Method: Anelli Oxidation (TEMPO/Bleach).[6] This method is chosen over Jones Oxidation to avoid chromium waste and allow for milder conditions suitable for scale-up.

Reagents:

  • 5-chloropentan-2-ol (1.0 eq)

  • TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.01 eq)

  • Sodium Hypochlorite (NaOCl, 10-12% solution) (1.1 eq)

  • Potassium Bromide (KBr) (0.1 eq)

  • Dichloromethane (DCM) or Ethyl Acetate

Protocol:

  • Setup: Charge a jacketed reactor with 5-chloropentan-2-ol dissolved in DCM (5 volumes). Cool to 0–5°C.

  • Catalyst Addition: Add TEMPO and KBr dissolved in a minimum amount of water.

  • Oxidation: Slowly add the NaOCl solution dropwise, maintaining the internal temperature below 10°C. The reaction is exothermic.

  • Monitoring: Monitor by TLC (Mobile phase: Hexane/EtOAc 8:2). The alcohol spot (

    
    ) should disappear, replaced by the ketone spot (
    
    
    
    ).
  • Workup: Quench with aqueous sodium thiosulfate. Separate the organic layer.[1][7][8] Wash with brine.[8]

  • Isolation: The resulting 5-chloropentan-2-one solution is typically used directly in the next step to avoid instability issues [1].

Phase 2: Synthesis of Novoldiamine (Side Chain)

Objective: Convert the ketone into the diamine side chain.

Step 2A: Substitution

  • Reactants: 5-chloropentan-2-one (in solution from Phase 1) + Diethylamine (2.5 eq).

  • Conditions: Heat to 50°C in a sealed vessel (or under reflux if condenser efficiency is high) for 6–8 hours.

  • Mechanism: The diethylamine acts as a nucleophile, displacing the terminal chloride.

  • Product: 5-(diethylamino)pentan-2-one.[2][3]

Step 2B: Reductive Amination

  • Reactants: 5-(diethylamino)pentan-2-one + Ammonia (gas or methanolic solution).

  • Catalyst: Raney Nickel or 5% Pt/C.

  • Conditions: Hydrogenation Parr shaker or autoclave at 30–50 bar

    
     pressure, 80°C.
    
  • Workup: Filter catalyst. Distill the filtrate under reduced pressure.

  • Validation: Boiling point of Novoldiamine is approx. 88–90°C at 10 mmHg.

    • Critical Quality Attribute: Ensure <0.5% secondary amine impurity (bis-alkylation).

Phase 3: Coupling and Salt Formation

Objective: Couple the side chain with the quinoline core.

Reagents:

  • 4,7-Dichloroquinoline (1.0 eq)[8][9]

  • Novoldiamine (1.2 eq)

  • Phenol (Solvent/Promoter) OR N-Methyl-2-pyrrolidone (NMP) with acid catalyst.

Protocol:

  • Coupling: Mix 4,7-dichloroquinoline and phenol (1:1 w/w ratio). Heat to 80°C to melt.

  • Addition: Add Novoldiamine slowly.

  • Reaction: Ramp temperature to 160–180°C. Maintain for 8–12 hours.

    • Note: The phenol acts as a proton shuttle, facilitating the

      
       mechanism.
      
  • Workup: Cool to 60°C. Dilute with 2N NaOH to remove phenol (as sodium phenoxide). Extract the free base chloroquine into Toluene or DCM.

  • Salt Formation:

    • Dissolve Chloroquine base in Ethanol.[8]

    • Add Phosphoric acid (85%) slowly (2.05 eq).

    • Reflux for 30 mins, then cool slowly to 20°C to crystallize.

    • Filter and dry.[6]

Process Data & Specifications

Stoichiometry Table
ComponentRoleEq.[6]Molecular WeightNotes
5-chloropentan-2-ol Starting Material1.0122.59Keep dry; hygroscopic.
NaOCl (12%) Oxidant1.174.44Titrate before use.
Diethylamine Nucleophile2.573.14Excess acts as base.
4,7-Dichloroquinoline Core Scaffold1.0198.05Limiting reagent in Phase 3.
Phosphoric Acid Salt Former2.0598.00Stoichiometry critical for pH.
Process Workflow Diagram

Workflow cluster_0 Phase 1: Precursor Activation cluster_1 Phase 2: Side Chain Synthesis cluster_2 Phase 3: API Formation Step1 Reactor A: Dissolve 5-chloropentan-2-ol Add TEMPO/KBr Step2 Controlled Addition: NaOCl (0-10°C) Step1->Step2 Step3 Quench & Phase Split (Organic Layer to Phase 2) Step2->Step3 Step4 Reactor B: Add Diethylamine Reflux 50°C Step3->Step4 Step5 Autoclave: Add NH3 + H2 + Raney Ni Reductive Amination Step4->Step5 Step6 Distillation: Isolate Novoldiamine Step5->Step6 Step7 Reactor C: Novoldiamine + 4,7-DCQ Heat 160°C Step6->Step7 Step8 Basification & Extraction Step7->Step8 Step9 Crystallization: + H3PO4 in Ethanol Step8->Step9

Figure 2: Operational workflow for the synthesis of Chloroquine Phosphate.

Quality Control & Troubleshooting

Critical Control Points (CCPs)
  • Oxidation Temperature: Must remain <10°C. Higher temperatures favor over-oxidation to the carboxylic acid or cleavage.

  • Novoldiamine Purity: The presence of 5-chloropentan-2-ol (unreacted starting material) in the amination step will lead to hydroxyl-impurities in the final API, which are difficult to remove. Limit: <0.1% by GC.

  • Coupling Temperature: If T < 150°C, the reaction stalls. If T > 190°C, tar formation increases significantly.

Analytical Validation
  • HPLC Method: C18 Column, Phosphate Buffer (pH 3.0) : Methanol (70:30).

  • NMR (1H, CDCl3):

    • Chloroquine Base:

      
       8.5 (d, 1H, quinoline), 
      
      
      
      6.4 (d, 1H),
      
      
      3.7 (m, 1H, CH-N),
      
      
      1.0 (t, 6H, diethyl methyls).
    • Diagnostic Shift: The shift of the methine proton on the side chain confirms the coupling of Novoldiamine to the aromatic ring.

References

  • BenchChem. (2025).[1][3][8] Application Notes and Protocols: 5-Aminopentan-2-one in Drug Discovery. Retrieved from

  • Google Patents. (2025). CN112266356A - A kind of asymmetric synthesis method of (S)-chloroquine phosphate.[2] Retrieved from

  • PubChem. (2025).[10] 5-chloropentan-2-one Compound Summary. Retrieved from

  • ResearchGate. (2022). A scalable process for the synthesis of key intermediates novoldiamine & hydroxynovaldiamine.[11][12][13][14] Retrieved from

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis of deuterium labelled chloroquine. Retrieved from

Sources

5-chloropentan-2-ol as precursor for cyclopropyl methyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Cyclopropyl Methyl Ketone (CPMK) from 5-Chloropentan-2-ol

Part 1: Executive Summary & Strategic Rationale

Cyclopropyl Methyl Ketone (CPMK) is a pivotal pharmacophore in the synthesis of agrochemicals (e.g., Cyproconazole) and antiretroviral therapeutics. While the industrial standard often utilizes


-acetyl-

-butyrolactone (ABL) as a starting material, the use of 5-chloropentan-2-ol presents a specific synthetic challenge that requires rigorous chemoselective control.

The Core Challenge: Direct treatment of 5-chloropentan-2-ol with base does not yield CPMK. Instead, it rapidly undergoes intramolecular O-alkylation to form 2-methyltetrahydrofuran (2-Me-THF) via a Williamson ether synthesis mechanism.

The Solution: To access the cyclopropyl moiety (C-alkylation), the alcohol functionality must first be oxidized to a ketone. The carbonyl group increases the acidity of the


-protons (

), enabling the formation of an enolate that can displace the terminal chloride to form the strained cyclopropane ring.

Therefore, this guide defines a strict Two-Stage Protocol :

  • Chemoselective Oxidation: Conversion of 5-chloropentan-2-ol to 5-chloropentan-2-one under acidic conditions to prevent premature O-cyclization.

  • Base-Mediated Cyclization: Intramolecular alkylation of the ketone to form CPMK.

Part 2: Chemical Mechanism & Pathway Analysis

The success of this synthesis relies on avoiding the thermodynamic trap of the tetrahydrofuran ring.

ReactionPathway Figure 1: Divergent Reaction Pathways. Acidic oxidation is required to avoid THF formation. Start 5-Chloropentan-2-ol (Starting Material) Impurity 2-Methyltetrahydrofuran (Major Impurity) Start->Impurity  Direct Base Treatment (O-Alkylation, Fast) Intermediate 5-Chloropentan-2-one (Key Intermediate) Start->Intermediate  Acidic Oxidation (Jones/Chromic) Product Cyclopropyl Methyl Ketone (CPMK) Intermediate->Product  NaOH / Heat (C-Alkylation)

Part 3: Experimental Protocols

Protocol A: Chemoselective Oxidation (Jones Oxidation)

Rationale: We utilize Jones Reagent (CrO


/H

SO

) because the highly acidic environment (

) completely suppresses the formation of the alkoxide intermediate required for the side-reaction to 2-methyltetrahydrofuran.

Materials:

  • 5-Chloropentan-2-ol (1.0 equiv)

  • Jones Reagent (Standard 2.67 M solution)

  • Acetone (Solvent)

  • Magnesium Sulfate (Drying agent)[1]

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and addition funnel. Charge with 5-chloropentan-2-ol (122.6 g, 1.0 mol) and Acetone (1.0 L) .

  • Cooling: Cool the solution to 0–5°C using an ice/salt bath. Critical: Exotherms can degrade the chloro-alkyl chain.

  • Addition: Dropwise add Jones Reagent (approx. 1.2 equiv) over 60 minutes. Maintain internal temperature < 10°C .

    • Visual Cue: The solution will transition from orange to a green suspension (formation of Cr

      
       salts).
      
  • Quenching: Once TLC indicates consumption of starting material, add Isopropanol (50 mL) to quench excess oxidant (color shifts to bright green).

  • Workup: Decant the liquid from the chromium salts. Concentrate the acetone solution under reduced pressure (do not heat above 40°C).

  • Extraction: Dilute the residue with water and extract with Dichloromethane (DCM) . Wash organic layer with saturated NaHCO

    
     and brine.
    
  • Isolation: Dry over MgSO

    
     and concentrate.
    
    • Target: Crude 5-chloropentan-2-one .[2][3][4][5]

    • Stability Note: Store at 4°C. This intermediate is a lachrymator; handle in a fume hood.

Protocol B: Cyclization to CPMK

Rationale: With the ketone established, we now introduce a strong base to generate the enolate. The intramolecular


 attack displaces the chloride, closing the cyclopropane ring.

Materials:

  • Crude 5-Chloropentan-2-one (from Protocol A)[2][4][5][6]

  • Sodium Hydroxide (NaOH), 50% w/w aqueous solution

  • Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst (Optional but recommended)

Step-by-Step Methodology:

  • Setup: Use a reactor equipped with a reflux condenser and vigorous stirring.

  • Charge: Add NaOH solution (1.5 equiv) to the reactor.

  • Addition: Slowly add 5-chloropentan-2-one to the caustic solution at room temperature.

    • Exotherm Alert: The reaction is exothermic. Control addition rate to maintain temp < 40°C initially.

  • Reaction: Heat the mixture to reflux (approx. 90–100°C) for 2–3 hours.

    • Mechanism Check: At this temperature, the thermodynamic C-alkylation is favored.

  • Distillation (Steam Distillation): The product, CPMK, forms an azeotrope with water. Switch the condenser to distillation mode. Distill the CPMK/water azeotrope (approx. 85–95°C vapor temp) until no more organic oil separates in the receiver.

  • Phase Separation: Collect the distillate. Saturate the aqueous layer with NaCl (salting out) to maximize recovery. Separate the upper organic layer (CPMK).[4][6]

  • Final Purification: Redistill the organic layer.

    • CPMK Boiling Point: 110–112°C.[6]

    • Yield Target: 75–85% (over two steps).

Part 4: Process Control & Data Analysis

Impurity Profile & Troubleshooting
Impurity / ByproductOriginControl Strategy
2-Methyltetrahydrofuran Premature cyclization of alcoholEnsure Protocol A is strictly acidic. Do not expose starting alcohol to base.
5-Hydroxy-2-pentanone Hydrolysis of chlorideAvoid dilute base concentrations in Protocol B; use concentrated (50%) NaOH.
Dimer/Polymers Aldol condensation of ketoneControl temperature during cyclization; distill product out of reaction mixture immediately (reactive distillation).
Process Flow Diagram

ProcessFlow Figure 2: Process Flow for CPMK Synthesis cluster_ox Stage 1: Acidic Oxidation cluster_cyc Stage 2: Cyclization Step1 Dissolve 5-Cl-pentan-2-ol in Acetone (0°C) Step2 Add Jones Reagent (Acidic Environment) Step1->Step2 Step3 Quench & Extract 5-Cl-pentan-2-one Step2->Step3 Step4 Add Ketone to 50% NaOH (Reflux) Step3->Step4 Intermediate Transfer Step5 Steam Distillation of CPMK/Water Azeotrope Step4->Step5 Step6 Phase Separation & Final Distillation Step5->Step6

References

  • Cannon, G. W.; Ellis, R. C.; Leal, J. R. (1951). "Methyl Cyclopropyl Ketone".[4][6][7][8] Organic Syntheses, 31, 74.

  • Guidechem. (2020). "How to Prepare Cyclopropyl Methyl Ketone and Its Applications". Guidechem Technical Articles.

  • BenchChem. (2025).[2][9] "Synthesis of Cyclopropyl Methyl Ketone from α-Acetyl-γ-butyrolactone". Technical Support Center.

  • Zelinsky, N. D.; Dengin, E. F. (1930). "Synthesis of Cyclopropyl Methyl Ketone via 5-chloro-2-pentanone". Berichte der deutschen chemischen Gesellschaft.
  • Sigma-Aldrich. (2023). "Safety Data Sheet: 5-Chloropentan-2-one".

Sources

Application Note: Chemoselective & Asymmetric Hydrogenation of 5-Chloropentan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The Challenge: The "Triangle of Instability"

Hydrogenating 5-chloropentan-2-one (5-CPO) presents a classic chemoselectivity challenge in pharmaceutical process development. The objective is typically the production of (S)-5-chloro-2-pentanol , a critical chiral intermediate for the synthesis of antimalarial drugs (e.g., Hydroxychloroquine) and agrochemicals.

However, the reaction landscape is dominated by three competing pathways:

  • Desired Reduction: Carbonyl reduction to the secondary alcohol.

  • Undesired Dehalogenation: Hydrogenolysis of the C-Cl bond (common with Pd/C).

  • Undesired Cyclization: Intramolecular nucleophilic attack of the resulting alcohol onto the chloride to form 2-methyltetrahydrofuran , driven by basic conditions often required for catalytic turnover.

The Solution: Ruthenium-Mediated Catalysis

Standard heterogeneous catalysts (Pd/C, Raney Ni) are ill-suited for this transformation due to their high affinity for oxidative addition into C-Cl bonds, leading to rapid dechlorination.

This guide details the Homogeneous Asymmetric Transfer Hydrogenation (ATH) protocol. This method utilizes Ruthenium(II) complexes with chiral diamine ligands (Noyori-Ikariya type). This system is selected for:

  • Chemoselectivity: Operates via an outer-sphere mechanism that does not interact with the C-Cl bond.

  • Stereocontrol: Delivers high enantiomeric excess (>95% ee).[1]

  • Operational Safety: Uses liquid hydrogen donors (formic acid/triethylamine) or moderate H2 pressure, avoiding the high-pressure/high-temperature conditions that favor cyclization.

Part 2: Mechanistic Insight & Reaction Pathways

The following diagram illustrates the kinetic competition between the desired pathway and the fatal side reactions.

ReactionPathways Ketone 5-Chloropentan-2-one (Substrate) Alcohol (S)-5-Chloro-2-pentanol (Target Product) Ketone->Alcohol Ru-Catalyst (Desired Path) Alkane 2-Pentanol (Dechlorinated Impurity) Ketone->Alkane Pd/C or Ni (Hydrogenolysis) Cyclic 2-Methyltetrahydrofuran (Cyclized Impurity) Alcohol->Cyclic Base/Heat (Intramolecular SN2)

Figure 1: Reaction network showing the target reduction path (Green) versus competing hydrogenolysis (Red) and cyclization (Yellow).

Part 3: Detailed Experimental Protocols

Protocol A: Asymmetric Transfer Hydrogenation (ATH)

Best for: High enantioselectivity (>95% ee), lab-to-pilot scale, safety (no high-pressure H2).

1. Reagents & Equipment
ComponentSpecificationRole
Substrate 5-Chloropentan-2-one (>98% purity)Precursor
Catalyst RuClChiral Catalyst
H-Donor Formic Acid / Triethylamine (5:2 azeotrope)Reductant & Solvent
Solvent Dichloromethane (DCM) or MethanolCo-solvent (optional)
Reactor Jacketed glass reactor or Schlenk flaskTemp control
2. Critical Process Parameters (CPPs)
  • Catalyst Loading: 0.1 – 0.5 mol%.

  • Temperature: 25°C – 30°C. Warning: >40°C accelerates cyclization.

  • Concentration: 0.5 M – 1.0 M.

  • Reaction Time: 12 – 24 hours.

3. Step-by-Step Workflow

Step 1: Catalyst Preparation (Inert Atmosphere)

  • Purge a reaction vessel with Nitrogen (N2) for 15 minutes.

  • Charge RuCl (0.5 mol% relative to substrate).

  • Note: Commercial catalysts are air-stable, but inert handling improves reproducibility.

Step 2: Substrate Addition

  • Dissolve 5-chloropentan-2-one in the H-donor mixture (Formic Acid/TEA 5:2).

    • Rationale: The acidic nature of the FA/TEA complex inhibits the base-catalyzed cyclization to 2-methyltetrahydrofuran, which is a major risk in Isopropanol/KOH systems.

  • Degas the solution by bubbling N2 for 10 minutes.

Step 3: Reaction Initiation

  • Transfer the substrate solution to the catalyst vessel via cannula or syringe.

  • Stir vigorously at 28°C .

  • Monitoring: Sample every 4 hours. Analyze via GC-FID.

    • Checkpoint: Look for the disappearance of the ketone peak. If 2-methyltetrahydrofuran appears (>2%), lower temperature to 20°C.

Step 4: Workup & Isolation

  • Dilute reaction mixture with water (1:1 vol).

  • Extract with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) (3x).

  • Wash combined organics with Saturated NaHCO3 (carefully, to neutralize acid) and Brine.

  • Dry over Na2SO4 and concentrate

    • Caution: Do not heat above 40°C during concentration to prevent cyclization of the concentrated oil.

Protocol B: Heterogeneous Hydrogenation (Racemic)

Best for: Commodity scale where chirality is not required. Constraint: Must use "poisoned" or specific catalysts to prevent dechlorination.

  • Catalyst: 5% Ru/C (Ruthenium on Carbon) or Pt/C sulfided.

    • Why: Ru and Pt are less active for hydrogenolysis than Pd. Sulfiding poisons the active sites responsible for C-Cl bond breaking.

  • Solvent: Methanol.[2]

  • Pressure: 20-30 bar H2.

  • Additive: None (Avoid bases).

Part 4: Process Control & Troubleshooting

Analytical Method (GC-FID)
  • Column: DB-1701 or equivalent (mid-polarity).

  • Carrier: Helium, constant flow 1.5 mL/min.

  • Temperature Program: 50°C (hold 2 min) -> 10°C/min -> 200°C.

  • Retention Times (Approx):

    • 2-Methyltetrahydrofuran: ~3.5 min

    • 5-Chloropentan-2-one: ~6.2 min

    • 5-Chloro-2-pentanol: ~7.8 min

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion Catalyst poisoning or insufficient H-donor.Purge O2 more rigorously. Add 10% more FA/TEA.
High Dechlorination Metal leaching or wrong catalyst (if using heterogeneous).Switch to Homogeneous Ru-system. If using Ru/C, lower Temp/Pressure.
Cyclic Impurity >5% pH too high (basic) or Temp too high.Switch from IPA/KOH to FA/TEA system. Maintain T < 30°C.
Low ee% Racemization of product or wrong ligand.Ensure reaction stops immediately upon completion. Check ligand purity.

Part 5: Experimental Workflow Diagram

Workflow Setup Inert Gas Purge (N2, 15 min) Mix Charge Reagents (Ketone + Ru-Cat + FA/TEA) Setup->Mix React Reaction (28°C, 12-24h) Mix->React Monitor IPC (GC-FID) Check Conversion & Cyclization React->Monitor Monitor->React Incomplete Quench Quench & Extract (H2O / MTBE) Monitor->Quench Complete (>98%) Isolate Concentration (<40°C) Quench->Isolate

Figure 2: Operational workflow for the ATH of 5-chloropentan-2-one.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][3] Accounts of Chemical Research, 30(2), 97–102. Link

  • Ohkuma, T., et al. (1995). Asymmetric Hydrogenation of 4-Chromanone Derivatives. Journal of the American Chemical Society, 117(9), 2675–2676. (Foundational work on functionalized ketones). Link

  • Hamada, T., et al. (2002). Asymmetric Hydrogenation of tert-Alkyl Ketones. Organic Letters, 4(24), 4373–4376. Link

  • Shaw, M. H., et al. (2016). Commercial Synthesis of Hydroxychloroquine (Discussing the 5-chloro-2-pentanol intermediate). Organic Process Research & Development. Link

  • BenchChem. (2025).[4] Troubleshooting Dechlorination in Buchwald-Hartwig and Hydrogenation Reactions. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating the Reactivity of 5-Chloropentan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals working with 5-chloropentan-2-ol. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to help you mitigate unwanted side reactions, specifically the intramolecular cyclization that can complicate your synthetic pathways. As Senior Application Scientists, we have compiled and synthesized field-proven insights and protocols to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a significant amount of a low-boiling byproduct in my reaction with 5-chloropentan-2-ol under basic conditions. What is it likely to be?

A1: The most probable byproduct is 2-methyltetrahydrofuran . This occurs through an intramolecular Williamson ether synthesis. Under basic conditions, the hydroxyl group of 5-chloropentan-2-ol is deprotonated to form an alkoxide. This alkoxide then acts as an internal nucleophile, attacking the carbon bearing the chlorine atom in an SN2 reaction to form the five-membered cyclic ether.[1][2] This process is particularly efficient for forming five- and six-membered rings.

Q2: What reaction conditions favor the unwanted cyclization of 5-chloropentan-2-ol?

A2: The intramolecular cyclization is significantly favored by:

  • Strong Bases: Strong, non-nucleophilic bases such as sodium hydride (NaH) or potassium hydride (KH) will readily deprotonate the alcohol, initiating the cyclization.[2] Common strong bases like sodium hydroxide or potassium hydroxide also promote this reaction.[3]

  • Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile enhance the reactivity of the alkoxide nucleophile, thereby accelerating the SN2 cyclization.[1][4]

  • Elevated Temperatures: Increasing the reaction temperature generally increases the rate of this intramolecular reaction. A typical Williamson ether synthesis is conducted at 50 to 100 °C.[1]

Q3: How can I prevent this cyclization reaction?

A3: The most effective strategy is to "mask" the reactive hydroxyl group with a suitable protecting group before subjecting the molecule to conditions that would induce cyclization. The protecting group must be stable to your intended reaction conditions and easily removable afterward.

Troubleshooting Guide: Preventing Cyclization

This section provides a detailed guide to the most common and effective method for preventing the cyclization of 5-chloropentan-2-ol: the use of a tetrahydropyranyl (THP) protecting group.

Issue: Unwanted formation of 2-methyltetrahydrofuran.

Solution: Protect the hydroxyl group as a tetrahydropyranyl (THP) ether. THP ethers are stable under a wide range of non-acidic conditions, including exposure to strongly basic reagents, organometallics, and hydrides.[5][6]

THP Protection Workflow Start 5-Chloropentan-2-ol Protect THP Protection (DHP, cat. Acid) Start->Protect Protected THP-protected 5-Chloropentan-2-ol Protect->Protected Reaction Desired Reaction (e.g., Grignard, reduction) Protected->Reaction Product Protected Product Reaction->Product Deprotect THP Deprotection (Acidic Hydrolysis) Product->Deprotect FinalProduct Desired Final Product Deprotect->FinalProduct Alternative Synthesis cluster_0 Protecting Group Strategy cluster_1 Alternative Route A1 5-Chloropentan-2-ol A2 THP Protection A1->A2 A3 Reaction with Amine (e.g., NaN3 then reduction) A2->A3 A4 Deprotection A3->A4 A5 5-Amino-pentan-2-ol A4->A5 B1 Alternative Precursor (e.g., 5-Oxo-2-pentanal derivative) B2 Oxime Formation B1->B2 B3 Reduction B2->B3 B4 5-Amino-pentan-2-ol B3->B4

Sources

improving yield of 5-chloropentan-2-ol in haloalcohol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 5-chloropentan-2-ol (CAS: 15146-94-8).[1] This haloalcohol is a critical bifunctional building block, serving as a precursor for chiral epoxides, pyrrolidines, and complex pharmaceutical intermediates.

Users typically encounter three primary failure modes during synthesis:

  • Poor Regioselectivity: Formation of the isomeric impurity 4-chloropentan-1-ol or 2-chloro-5-pentanol.[1]

  • Cyclization/Polymerization: Reversion to 2-methyltetrahydrofuran (2-MeTHF) or intermolecular ether formation during workup.[1]

  • Low Enantiomeric Excess (ee): Inability to access high-purity chiral forms via standard chemical reduction.[1]

This guide addresses these issues through two validated workflows: Chemical Ring Opening (for racemic bulk synthesis) and Biocatalytic Reduction (for high-ee chiral synthesis).

Part 1: Chemical Synthesis (Ring Opening of 2-MeTHF)

The most atom-economical route is the regioselective ring opening of 2-methyltetrahydrofuran (2-MeTHF) using acyl chlorides.[1]

Mechanism & Regiochemistry

The reaction is a competition between


 and 

pathways. To obtain 5-chloropentan-2-ol , the chloride nucleophile must attack the less substituted carbon (C5).[1] This requires strictly

conditions
.
  • Desired Pathway (

    
    ):  Chloride attacks the primary carbon (C5).[1]
    
    • Product: 5-chloropentan-2-yl acetate

      
      5-chloropentan-2-ol .[1]
      
  • Undesired Pathway (

    
    ):  Acid-catalyzed ring opening generates a carbocation at the secondary carbon (C2).[1]
    
    • Product: 2-chloropentan-5-ol (Isomer).[1][2]

Troubleshooting Guide: Chemical Route
IssueSymptomRoot CauseCorrective Action
Wrong Isomer High levels of 2-chloro isomer by GC/NMR.

Pathway Dominance.
Reaction temperature too high or Lewis acid too strong, promoting carbocation formation at C2.
Lower Temperature: Maintain reaction

.Switch Reagent: Use Acetyl Chloride/ZnCl₂ instead of HCl gas. Acyl chlorides favor the

cleavage of the formed oxonium species.
Low Yield Incomplete conversion; starting material remains.[1]Catalyst Poisoning. Moisture in the system deactivates the acyl chloride or Lewis acid.Dry Conditions: Ensure 2-MeTHF moisture content is

.[1] Use freshly fused ZnCl₂.[1]
Product Loss Yield drops during distillation; "Sweet" ether smell returns.[1]Cyclization. The product cyclizes back to 2-MeTHF under acidic/thermal stress.[1]Neutralize: Wash crude oil with saturated

before distillation.Vacuum: Distill at high vacuum (<5 mbar) to keep pot temp

.
Protocol 1: Regioselective Ring Opening (The Acetyl Chloride Method)

Target: Racemic 5-chloropentan-2-ol[1]

  • Setup: Charge a flame-dried flask with 2-MeTHF (1.0 equiv) and ZnCl₂ (0.02 equiv).

  • Acylation: Add Acetyl Chloride (1.05 equiv) dropwise at

    
    . Maintain internal temp 
    
    
    
    .
  • Reaction: Warm to room temperature (

    
    ) and stir for 4–6 hours. Monitor disappearance of 2-MeTHF by GC.[1][3]
    
    • Intermediate Formed: 5-chloropentan-2-yl acetate.[1]

  • Methanolysis (Hydrolysis): Cool to

    
    . Add Methanol  (2.5 equiv) and catalytic HCl  (or generate in situ).[1] Stir at reflux (
    
    
    
    ) for 2 hours to cleave the acetate.
  • Workup: Cool to RT. Quench with saturated

    
     (pH 7-8). Extract with MTBE.[1][4]
    
  • Purification: Fractional distillation under reduced pressure.

Part 2: Biocatalytic Synthesis (Enzymatic Reduction)

For drug development requiring high optical purity (e.g., >99% ee), chemical synthesis is insufficient. The reduction of 5-chloropentan-2-one using Ketoreductases (KREDs) is the industry standard.[1]

The Workflow

This route avoids the regioselectivity issues of ring opening but requires careful pH control to prevent enzyme denaturation by the chlorinated substrate.

Troubleshooting Guide: Biocatalytic Route
IssueSymptomRoot CauseCorrective Action
Low Conversion Reaction stalls at 50-60%.[1]Product Inhibition / pH Drift. The reaction releases protons (if coupled with GDH) or the halo-ketone destabilizes the enzyme.[1]pH Stat: Maintain pH 6.5–7.0 automatically.Resin Adsorption: Use Amberlite XAD-4 to adsorb the toxic product in situ.[1]
Low ee% Enantiomeric excess drops below 98%.[1]Spontaneous Racemization. The halo-alcohol is chemically unstable or the background reaction is competing.[1]Lower Temp: Run at

.Screen Enzymes: Switch from general ADH to specific Lactobacillus kefir or Candida boidinii variants.
Emulsion Impossible to separate phases during workup.[1]Protein Denaturation. Filter: Use Celite filtration to remove biomass before extraction.Salting Out: Add NaCl to saturation.[1]

Part 3: Visualizing the Pathways

The following diagram illustrates the mechanistic divergence between the Chemical (


 vs 

) and Biocatalytic routes.

HaloalcoholSynthesis cluster_chem Chemical Route (2-MeTHF) cluster_bio Biocatalytic Route (Ketone) Start_Chem 2-Methyltetrahydrofuran AcCl Acetyl Chloride / ZnCl2 Start_Chem->AcCl SN2_Path SN2 Attack (Primary C) AcCl->SN2_Path Low Temp (<25°C) SN1_Path SN1 Attack (Secondary C) AcCl->SN1_Path High Temp / Strong Acid Inter_Good 5-chloropentan-2-yl acetate (Correct Regioisomer) SN2_Path->Inter_Good Inter_Bad 2-chloropentan-5-yl acetate (Wrong Isomer) SN1_Path->Inter_Bad Hydrolysis Methanolysis / H+ Inter_Good->Hydrolysis Product_Rac rac-5-chloropentan-2-ol Hydrolysis->Product_Rac Start_Bio 5-chloropentan-2-one Enzyme KRED / NADH Start_Bio->Enzyme Product_Chiral (R) or (S)-5-chloropentan-2-ol (>99% ee) Enzyme->Product_Chiral

Caption: Mechanistic divergence showing the critical temperature dependence for regioselectivity in the chemical route versus the direct stereoselectivity of the biocatalytic route.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I distill 5-chloropentan-2-ol at atmospheric pressure? A: No. The boiling point is too close to the cyclization temperature.[1] At atmospheric pressure, prolonged heating will cause the molecule to intramolecularly displace the chloride, reforming 2-MeTHF and releasing HCl. You must use vacuum distillation (<10 mmHg).[1]

Q: Why is my yield lower when using HCl gas compared to Acetyl Chloride? A: HCl gas often introduces trace water or creates a highly acidic environment that promotes the thermodynamic


 pathway (opening at the wrong carbon) and polymerization. The Acetyl Chloride method proceeds via an ester intermediate, which "locks" the ring-opened structure more stably until the controlled methanolysis step.

Q: Is 5-chloropentan-2-ol stable in storage? A: It is moderately stable if neutral.[1] Traces of acid will catalyze reversion to 2-MeTHF.[1] Store at


 over activated molecular sieves or with a trace of stabilizer (like 

) if long-term storage is required.[1]

Q: Which enzyme is best for the (R)-enantiomer? A: Lactobacillus kefir ADH is widely cited for producing (R)-alcohols from methyl ketones.[1] For the (S)-enantiomer, ADHs from Thermoanaerobacter species are often effective.[1]

References

  • Regioselective Cleavage of Cyclic Ethers

    • Title: Regiocontrolled halogenative cleavage of 2-methyltetrahydrofuran with various B-bromoboranes.[1]

    • Source:Journal of Organometallic Chemistry / ResearchGate.[1]

    • URL:

  • Biocatalytic Reduction

    • Title: Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF) in Biotransformations.[1][5][6]

    • Source:Green Chemistry / ResearchGate.[1]

    • URL:

  • Synthesis & Properties

    • Title: 5-Chloropentan-2-ol Compound Summary.
    • Source: PubChem.[1]

    • URL:[1]

  • Industrial Preparation

    • Title: 5-chloro-2-pentanone preparation method (Patent CN103694094A).[1]

    • Source: Google Patents.[1]

    • URL:[1]

Sources

Validation & Comparative

A Researcher's Guide to the Structural Elucidation of 5-Chloropentan-2-ol: A Comparative Analysis Centered on 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 5-chloropentan-2-ol. Designed for researchers and drug development professionals, this document moves beyond a simple spectral interpretation. It establishes a framework for predicting, acquiring, and validating the structure of multifunctional molecules, comparing the utility of 1H NMR with other core analytical techniques. Our approach emphasizes the causality behind spectral features, ensuring a robust and self-validating methodology for structural confirmation.

The Analytical Challenge: Decoding a Bifunctional Alkane

5-chloropentan-2-ol presents a common yet instructive challenge in structural elucidation. The molecule contains two key functional groups—a secondary alcohol and a primary alkyl chloride—separated by a flexible aliphatic chain. This arrangement creates a distinct magnetic environment for each proton, resulting in a complex but highly informative 1H NMR spectrum. Understanding the interplay of inductive effects from the electronegative oxygen and chlorine atoms is paramount to accurately assigning each signal.

The structure and proton designations for 5-chloropentan-2-ol are as follows:

Cl-C5H2-C4H2-C3H2-C2H(OH)-C1H3

Our analysis will systematically deconstruct the predicted spectrum based on four key pillars of NMR interpretation: chemical shift, integration, multiplicity (splitting), and coupling constants.[1]

Predictive Analysis: Constructing the 1H NMR Spectrum from First Principles

Before entering the laboratory, a theoretical prediction of the spectrum serves as a powerful hypothesis. This prediction is grounded in the fundamental principles of proton environments and spin-spin coupling.

Chemical Shift (δ): The Influence of Electronegativity

The chemical shift of a proton is dictated by its local electronic environment.[2][3] Electronegative atoms, like oxygen and chlorine, withdraw electron density from nearby protons, "deshielding" them from the external magnetic field and causing their signals to appear further downfield (at a higher ppm value).[4][5]

  • H-5 (CH2Cl) : These two protons are directly attached to the carbon bearing the highly electronegative chlorine atom. This causes a significant downfield shift, typically into the 3.1-4.1 ppm range.[6]

  • H-2 (CHOH) : This single proton is on the carbon atom bonded to the electronegative oxygen of the alcohol. Its signal is expected in the 3.3-4.0 ppm region.[7][8]

  • H-1 (CH3) : These three protons form a methyl group attached to the carbinol carbon (C-2). They are relatively shielded and are expected to appear upfield, typically around 1.2 ppm .

  • H-3 and H-4 (CH2) : These methylene protons are part of the alkyl backbone. They are less affected by the electronegative atoms and will resonate in the typical alkane region of 1.4-1.8 ppm .[6] Subtle differences between H-3 and H-4 are expected due to their varying proximity to the Cl and OH groups.

  • OH Proton : The hydroxyl proton signal is highly variable, often appearing as a broad singlet anywhere from 0.5-5.0 ppm .[7] Its chemical shift is sensitive to concentration, solvent, temperature, and hydrogen bonding. Due to rapid chemical exchange, it often does not couple with neighboring protons.[8][9]

Integration: The Proton Count

The area under each NMR signal is directly proportional to the number of protons it represents.[3][10] For 5-chloropentan-2-ol, the expected integration ratio of the non-exchangeable protons will be:

H-1 : H-2 : H-3 : H-4 : H-5 = 3 : 1 : 2 : 2 : 2

This ratio provides a crucial check for the correct assignment of each signal.

Multiplicity: The n+1 Rule in Action

The splitting of a signal into multiple peaks (multiplicity) reveals the number of adjacent, non-equivalent protons. This is governed by the n+1 rule , where 'n' is the number of neighboring protons.[3][9][11]

  • H-1 (CH3) : Neighbors H-2 (n=1). Signal will be a doublet .

  • H-2 (CH) : Neighbors H-1 (n=3) and H-3 (n=2). Total neighbors = 5. Signal will be a complex multiplet (or a sextet).

  • H-3 (CH2) : Neighbors H-2 (n=1) and H-4 (n=2). Total neighbors = 3. Signal will be a multiplet (or a quartet).

  • H-4 (CH2) : Neighbors H-3 (n=2) and H-5 (n=2). Total neighbors = 4. Signal will be a multiplet (or a quintet).

  • H-5 (CH2) : Neighbors H-4 (n=2). Signal will be a triplet .

  • OH : Typically a singlet , as previously discussed.

The spin-spin coupling relationships can be visualized as follows:

Spin-spin coupling network in 5-chloropentan-2-ol.
Summary of Predicted 1H NMR Data
SignalAssignmentPredicted Chemical Shift (δ, ppm)IntegrationPredicted Multiplicity
1H-1 (CH3)~1.23HDoublet (d)
2H-3, H-4 (CH2)~1.4 - 1.84HOverlapping Multiplets (m)
3OH0.5 - 5.0 (variable)1HBroad Singlet (br s)
4H-5 (CH2Cl)3.1 - 4.12HTriplet (t)
5H-2 (CHOH)3.3 - 4.01HMultiplet (m)

Experimental Protocol and Workflow

Achieving a high-quality, interpretable spectrum requires meticulous sample preparation and a logical workflow.

Protocol: Sample Preparation for 1H NMR
  • Solvent Selection : Choose a deuterated solvent that will dissolve the analyte. Deuterated chloroform (CDCl3) is a standard choice for non-polar to moderately polar compounds like 5-chloropentan-2-ol.

  • Sample Concentration : Dissolve approximately 5-10 mg of 5-chloropentan-2-ol in 0.6-0.7 mL of CDCl3.

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) to the solvent. TMS provides a reference signal at 0 ppm, against which all other chemical shifts are measured.[9]

  • Transfer : Filter the solution into a clean, dry 5 mm NMR tube.

  • D2O Shake (for OH confirmation) : To definitively identify the hydroxyl proton signal, a "D2O shake" can be performed.[8]

    • Acquire a standard 1H NMR spectrum.

    • Remove the tube from the spectrometer, add one drop of deuterium oxide (D2O), and shake gently to mix.

    • Re-acquire the spectrum. The labile OH proton will exchange with deuterium, causing its signal to disappear from the 1H spectrum.

Workflow for Spectral Analysis

The process from sample to structure is a systematic validation loop.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Structural Elucidation Prep Dissolve Sample + TMS in CDCl3 Acquire Acquire 1H NMR Spectrum (e.g., 400 MHz) Prep->Acquire Process Fourier Transform Phase & Baseline Correction Acquire->Process Integrate Integrate Signals Process->Integrate Assign Assign Signals (Shift, Multiplicity) Integrate->Assign Validate Compare to Prediction & Other Techniques Assign->Validate Structure Confirm Structure Validate->Structure

Workflow for NMR-based structural elucidation.

A Comparative Perspective: The Role of Other Spectroscopic Techniques

While 1H NMR is exceptionally powerful, a multi-technique approach provides the highest level of confidence in structural assignment. No single technique provides all the answers; instead, they offer complementary pieces of the structural puzzle.

TechniqueInformation Provided for 5-Chloropentan-2-olStrengthsLimitations
1H NMR Detailed proton framework, connectivity (H-H), and stereochemical relationships.Provides the most detailed structural information about the proton skeleton.Complex splitting can be difficult to resolve; OH/NH protons can be ambiguous without D2O exchange.
13C NMR Number of unique carbon environments and their electronic state (sp3, sp2).Directly counts carbon types. Expected 5 signals for this molecule. C-OH (~50-80 ppm) and C-Cl (~35-55 ppm) are characteristic.Low natural abundance of 13C requires longer acquisition times; no coupling information in standard decoupled spectra.
Mass Spec. (MS) Molecular weight (via molecular ion peak) and fragmentation patterns.Confirms molecular formula (via high-res MS). Fragmentation can reveal structural motifs (e.g., loss of H2O, HCl, or alkyl fragments).Isomers often have identical molecular weights and similar fragmentation, making unambiguous identification difficult.
Infrared (IR) Presence of specific functional groups.Quickly confirms the presence of the alcohol (broad O-H stretch at ~3300 cm-1) and the alkyl halide (C-Cl stretch at ~600-800 cm-1).Provides no information on the connectivity or carbon skeleton of the molecule.

This comparative approach ensures that the structure proposed from the 1H NMR data is consistent with evidence from orthogonal analytical methods, fulfilling the principle of a self-validating system. The combination of an accurate mass from MS, the functional groups from IR, the carbon count from 13C NMR, and the detailed connectivity map from 1H NMR provides unequivocal proof of the structure of 5-chloropentan-2-ol.

References

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Alcohols. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Jasperse, K. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]

  • Brown, D. (n.d.). ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation. docbrown.info. Retrieved from [Link]

  • University of Regensburg. (n.d.). 1H NMR spectra of alcohols in hydrogen bonding solvents: DFT/GIAO calculations of chemical shifts. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, December 11). Chemical Shift In NMR Spectroscopy. YouTube. Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

  • StudyOrgo.com. (2015, January 24). Deciphering 1H NMR Spectra. Retrieved from [Link]

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A Comparative Guide to the Reactivity of 5-Chloropentan-2-ol and 5-Bromopentan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in chemical synthesis and drug development, the choice between a chloro- or bromo-substituted precursor can significantly impact reaction efficiency, yield, and overall project timelines. This guide provides an in-depth comparison of the reactivity of 5-chloropentan-2-ol and 5-bromopentan-2-ol, focusing on their propensity to undergo intramolecular cyclization. We will explore the fundamental principles governing their reactivity, present supporting data, and provide detailed experimental protocols for empirical validation.

Theoretical Framework: The Decisive Role of the Leaving Group

The primary reaction pathway of interest for these halohydrins under basic conditions is an intramolecular Williamson ether synthesis, an SN2 reaction that yields 2-methyltetrahydrofuran.[1][2] The rate of this reaction is fundamentally dictated by the nature of the carbon-halogen bond and the stability of the resulting halide ion once that bond is broken. This is encapsulated in the concept of "leaving group ability."

A superior leaving group is a species that can readily depart with a pair of electrons. The key factors that determine this ability are:

  • Basicity: There is an inverse relationship between the basicity of a species and its leaving group ability. Weaker bases are more stable with a negative charge and are therefore better leaving groups.[3][4] Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), which means its conjugate base, bromide (Br⁻), is a weaker base than chloride (Cl⁻).[5]

  • Bond Strength: The cleavage of the carbon-halogen (C-X) bond is a critical part of the rate-determining step in an SN2 reaction. The C-Br bond is inherently weaker and longer than the C-Cl bond, requiring less energy to break.[3]

  • Polarizability: Larger atoms, like bromine, have a more diffuse electron cloud that is more easily distorted. This higher polarizability allows the developing negative charge in the transition state to be stabilized over a larger volume, lowering the activation energy of the reaction.[3]

Based on these principles, a clear hypothesis emerges: 5-bromopentan-2-ol will exhibit significantly higher reactivity than 5-chloropentan-2-ol in nucleophilic substitution reactions.

Data Presentation: Physicochemical Properties of Halide Leaving Groups

The following table summarizes the key physical properties that underpin the superior leaving group ability of bromide compared to chloride.

PropertyChloride (Cl⁻)Bromide (Br⁻)Rationale for Higher Reactivity
pKa of Conjugate Acid (HX) ~ -7~ -9A lower pKa indicates a stronger acid, meaning the conjugate base (the leaving group) is weaker and more stable.[3]
C(sp³)–X Bond Dissociation Energy (kJ/mol) ~ 339~ 285A lower bond energy facilitates easier bond cleavage, leading to a faster reaction rate.[3]
Ionic Radius (pm) 181196A larger ionic radius correlates with greater polarizability, which helps stabilize the negative charge upon departure.[3]

Reaction Mechanism: Intramolecular SN2 Cyclization

The conversion of 5-halopentan-2-ol to 2-methyltetrahydrofuran proceeds via a two-step mechanism under basic conditions. This intramolecular pathway is kinetically favored for the formation of five- and six-membered rings due to the high effective concentration of the nucleophile and electrophile within the same molecule.[2][6]

Caption: Intramolecular SN2 cyclization of a 5-halopentan-2-ol.

Experimental Protocols for Reactivity Comparison

To empirically validate the theoretical differences in reactivity, two distinct experimental protocols are proposed.

Experiment 1: Quantitative Kinetic Analysis of Intramolecular Cyclization

This experiment provides a robust method for determining the reaction rate constants for the cyclization of both halo-alcohols.

Objective: To quantitatively measure and compare the rate of formation of 2-methyltetrahydrofuran from 5-chloropentan-2-ol and 5-bromopentan-2-ol.

Methodology:

  • Reaction Setup: For each substrate, equip a 100 mL three-neck round-bottom flask with a reflux condenser, a magnetic stirrer, a nitrogen inlet, and a septum for sampling.

  • Reagent Charging: Under a nitrogen atmosphere, dissolve 5-halopentan-2-ol (10 mmol) in 50 mL of anhydrous tetrahydrofuran (THF).

  • Initiation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 12 mmol) portion-wise to the stirred solution at room temperature. The evolution of hydrogen gas will be observed.

  • Heating and Sampling: After the initial effervescence subsides, heat the reaction mixture to a constant temperature (e.g., 50 °C) using a thermostatically controlled oil bath.

  • Time-Course Analysis: At regular time intervals (e.g., t = 0, 15, 30, 60, 120, 240 minutes), withdraw a 0.5 mL aliquot via syringe. Immediately quench the aliquot in a vial containing 1 mL of a saturated aqueous ammonium chloride solution and 1 mL of diethyl ether.

  • Sample Preparation: Shake the vial, allow the layers to separate, and analyze the organic layer.

  • Analysis: Analyze the samples by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of starting material to product. Plot the concentration of the starting material versus time to determine the reaction rate and calculate the rate constant (k).

Kinetic Study Workflow A 1. Reaction Setup (Flask, Condenser, N₂) B 2. Charge Reactants (Halo-alcohol in THF) A->B C 3. Initiate with Base (NaH at RT) B->C D 4. Heat to Constant Temp (e.g., 50°C) C->D E 5. Aliquot Sampling (Over Time Course) D->E F 6. Quench & Extract (NH₄Cl, Ether) E->F G 7. GC-MS Analysis (Ratio of Product/Start) F->G H 8. Data Processing (Plot ln[A] vs. time, Calc k) G->H

Caption: Experimental workflow for the kinetic analysis study.

Expected Quantitative Data

The kinetic study is expected to yield significantly different rate constants for the two substrates, as summarized in the hypothetical data below.

SubstrateHypothetical Rate Constant (k) at 50°C (s⁻¹)Hypothetical Half-Life (t₁/₂) (min)
5-Chloropentan-2-ol1.5 x 10⁻⁵~770
5-Bromopentan-2-ol4.0 x 10⁻⁴~29

These hypothetical results illustrate that the reaction with 5-bromopentan-2-ol would proceed over 25 times faster than with its chloro- a.

Experiment 2: Qualitative Reactivity Comparison via Silver Nitrate Test

This is a classic and rapid qualitative test that demonstrates the relative ease of C-X bond heterolysis.[7][8][9]

Objective: To visually and qualitatively compare the reactivity of the carbon-halogen bond in each substrate.

Methodology:

  • Preparation: Label two separate test tubes. In one, place 1 mL of a 1% ethanolic solution of 5-chloropentan-2-ol. In the other, place 1 mL of a 1% ethanolic solution of 5-bromopentan-2-ol.

  • Reagent Addition: To each test tube, add 1 mL of a 0.1 M solution of silver nitrate in ethanol.

  • Observation: Place both test tubes simultaneously into a water bath maintained at 50 °C.

  • Record Results: Observe the test tubes and record the time taken for a precipitate to form and the color of that precipitate.

Expected Results:

  • 5-Bromopentan-2-ol: A cream-colored precipitate of silver bromide (AgBr) will form relatively quickly.[7]

  • 5-Chloropentan-2-ol: A white precipitate of silver chloride (AgCl) will form, but it will appear much more slowly than the AgBr precipitate.[7]

This simple experiment provides compelling visual evidence that the C-Br bond is more labile and thus more reactive than the C-Cl bond.

Implications for Chemical Synthesis

The choice between 5-chloropentan-2-ol and 5-bromopentan-2-ol has direct consequences for process development and synthesis strategy.

  • Reaction Efficiency: For the synthesis of 2-methyltetrahydrofuran or related structures, 5-bromopentan-2-ol is the superior starting material. Its use will result in significantly shorter reaction times, potentially allowing for lower reaction temperatures, which can minimize side product formation and improve overall yield.

  • Cost vs. Reactivity: While chloro-alkanes are often less expensive raw materials than their bromo- counterparts, the total cost of a process must be considered.[10] The higher reactivity of the bromo-compound can lead to increased throughput and reduced energy consumption, potentially offsetting the higher initial material cost.

  • Alternative Transformations: For reactions where the C-X bond is intended to remain intact while other functional groups react, the less reactive 5-chloropentan-2-ol may be the preferred substrate.

Conclusion

Based on fundamental chemical principles of leaving group ability, supported by comparative experimental data, 5-bromopentan-2-ol is demonstrably more reactive than 5-chloropentan-2-ol in nucleophilic substitution reactions. The weaker C-Br bond and the greater stability of the bromide anion make it a far superior leaving group. For researchers and drug development professionals aiming to synthesize tetrahydrofuran-based scaffolds, the use of the bromo-analog offers a more efficient and rapid pathway. This guide provides both the theoretical rationale and the practical, self-validating experimental protocols necessary to make informed decisions in substrate selection and process optimization.

References

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A Senior Application Scientist's Guide to FTIR-Based Identification of 5-chloropentan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and organic synthesis, the unambiguous structural confirmation of intermediates and final compounds is paramount. Fourier-Transform Infrared (FTIR) spectroscopy remains a cornerstone analytical technique, offering a rapid, non-destructive, and highly specific method for identifying functional groups. This guide provides an in-depth, comparative analysis for the identification of 5-chloropentan-2-ol, moving beyond a simple recitation of peaks to explain the spectroscopic causality and comparative logic essential for confident characterization.

This document is structured to serve as a practical reference for researchers, offering not just the spectral data but also the rationale behind the analysis and a robust experimental protocol.

The Spectroscopic Signature: Unpacking the 5-chloropentan-2-ol Spectrum

5-chloropentan-2-ol is a bifunctional molecule, containing both a hydroxyl (-OH) group and a chloro (C-Cl) group. Its infrared spectrum is therefore a composite signature of these two functionalities, overlaid on an alkane backbone. A successful identification hinges on pinpointing the characteristic vibrations for each of these components.

The primary absorption peaks of interest can be categorized into three regions: the hydroxyl region, the carbon-halogen region, and the fingerprint region, which contains the C-O stretch.

dot

Caption: Molecular structure of 5-chloropentan-2-ol highlighting key bonds.

Table 1: Predicted Key FTIR Absorption Peaks for 5-chloropentan-2-ol
Wavenumber (cm⁻¹)Functional Group & Vibration ModeExpected CharacteristicsRationale
~3550 - 3200Alcohol: O-H StretchStrong, BroadThe broadness is a direct result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. The polarity of the O-H bond leads to a strong absorption intensity.[1][2][3]
~2960 - 2850Alkane: C-H Stretch (sp³)Strong, SharpThese peaks correspond to the symmetric and asymmetric stretching of the C-H bonds in the pentane backbone. They are ubiquitous in organic molecules but confirm the aliphatic nature.[4][5]
~1150 - 1075Secondary Alcohol: C-O StretchStrongThe C-O stretching vibration for a secondary alcohol falls in this specific range. This peak's position is crucial for distinguishing it from primary (~1075-1000 cm⁻¹) or tertiary (~1210-1100 cm⁻¹) alcohols.[6][7]
~850 - 550Alkyl Halide: C-Cl StretchMedium to WeakThis absorption is due to the stretching of the carbon-chlorine bond. Its position in the lower-frequency fingerprint region can sometimes be obscured by other vibrations, but its presence is a key confirmatory point.[4][8][9]

The Comparative Advantage: Isolating Key Features

To confidently assign the spectrum to 5-chloropentan-2-ol, a comparison with simpler, related molecules is invaluable. This approach allows for the systematic verification of each functional group. We will compare its expected spectrum with that of 2-pentanol (removes the C-Cl group) and 1-chloropentane (removes the -OH group).

Table 2: Comparative Analysis of FTIR Peaks
Wavenumber (cm⁻¹)5-chloropentan-2-ol2-pentanol1-chloropentaneInterpretation of Differences
~3550 - 3200 Present (Strong, Broad O-H)Present (Strong, Broad O-H)Absent The presence of this peak in 5-chloropentan-2-ol and 2-pentanol confirms the hydroxyl group. Its absence in 1-chloropentane is definitive.
~1150 - 1075 Present (Strong C-O)Present (Strong C-O)Absent This peak confirms the secondary alcohol structure in both 5-chloropentan-2-ol and 2-pentanol.
~850 - 550 Present (Medium C-Cl)Absent Present (Medium C-Cl)This is the key differentiator. The presence of this absorption in 5-chloropentan-2-ol and 1-chloropentane confirms the C-Cl bond. Its absence in 2-pentanol proves the chloro group is essential to the structure.

This comparative logic provides a self-validating system. The spectrum of 5-chloropentan-2-ol must contain the characteristic peaks of both an alcohol and an alkyl chloride.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The quality of an FTIR spectrum is fundamentally dependent on proper sample preparation and data acquisition. As 5-chloropentan-2-ol is a liquid, Attenuated Total Reflectance (ATR) is the preferred modern method due to its simplicity and minimal sample requirement.

dot

G cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Clean 1. Clean ATR Crystal (Isopropanol) Background 2. Collect Background Spectrum (Clean, empty crystal) Clean->Background Sample 3. Apply Sample (One drop of 5-chloropentan-2-ol) Background->Sample Acquire 4. Acquire Sample Spectrum (Co-add scans, e.g., 32) Sample->Acquire Process 5. Automatic Processing (Background subtraction, ATR correction) Acquire->Process Analyze 6. Peak Identification & Comparison Process->Analyze

Caption: Workflow for FTIR analysis of a liquid sample using ATR.

Step-by-Step Methodology for ATR-FTIR
  • Crystal Preparation (The Foundation of Quality):

    • Action: Thoroughly clean the ATR crystal surface (typically diamond or zinc selenide) with a solvent-moistened, non-abrasive wipe. Isopropanol is an excellent general-purpose choice.

    • Causality: Any residue from previous samples or cleaning solvents will contribute to the spectrum, creating artifact peaks. A clean crystal ensures that the resulting spectrum is exclusively from the analyte.

  • Background Collection (Establishing the Baseline):

    • Action: With the clean, empty ATR accessory in place, collect a background spectrum.

    • Causality: The background scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's own optical and electronic signature. This spectrum is automatically subtracted from the sample spectrum, removing environmental interference and ensuring the final data represents only the sample's absorbance.[10]

  • Sample Application (Ensuring Optimal Contact):

    • Action: Place a single drop of 5-chloropentan-2-ol onto the center of the ATR crystal, ensuring it completely covers the crystal surface.

    • Causality: The ATR technique relies on an evanescent wave that penetrates a very short distance into the sample.[11] Complete, uniform contact between the liquid and the crystal is critical for a strong, reproducible signal.

  • Data Acquisition (Signal-to-Noise Optimization):

    • Action: Acquire the sample spectrum. A typical setting involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

    • Causality: Co-adding multiple scans is a powerful method for improving the signal-to-noise ratio. Random noise is averaged out, while the coherent signal from the sample is amplified, resulting in a cleaner, more easily interpretable spectrum.

  • Data Processing and Analysis:

    • Action: The instrument software will automatically perform background subtraction. If available, apply an ATR correction algorithm.

    • Causality: The penetration depth of the evanescent wave is wavelength-dependent, which can slightly distort peak intensities at lower wavenumbers compared to traditional transmission spectra. The ATR correction mathematically adjusts for this effect, making the spectrum more comparable to library databases.[11]

    • Action: Identify the key peaks and compare their positions and characteristics to the expected values in Tables 1 and 2.

Conclusion

The identification of 5-chloropentan-2-ol via FTIR spectroscopy is a clear and definitive process when a systematic approach is employed. The key is to look for the simultaneous presence of a broad O-H stretch (~3300 cm⁻¹), a strong C-O stretch characteristic of a secondary alcohol (~1150-1075 cm⁻¹), and a medium-to-weak C-Cl stretch in the low-frequency region (~850-550 cm⁻¹). By using a comparative mental model against simpler molecules like 2-pentanol and 1-chloropentane, the assignment of these peaks becomes unambiguous. Adherence to a validated experimental protocol, such as the ATR method detailed here, ensures the acquisition of high-fidelity data, underpinning the trustworthiness of the final structural confirmation.

References

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A Senior Application Scientist's Guide to Differentiating 5-Chloropentan-2-ol and 4-Chloropentan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the precise identification of structural isomers is a foundational necessity. Positional isomers, such as 5-chloropentan-2-ol and 4-chloropentan-1-ol, present a common analytical challenge. Despite sharing the same molecular formula (C₅H₁₁ClO) and molecular weight (122.59 g/mol ), their distinct structural arrangements—a secondary versus a primary alcohol, and different chlorine positions—give rise to unique physicochemical and spectroscopic properties.[1][2] This guide provides an in-depth, data-supported comparison of analytical methodologies to unambiguously distinguish these two molecules, moving beyond theoretical differences to practical, field-proven workflows.

Foundational Physicochemical Properties: A First Pass

While not definitive on their own, a comparison of basic physical properties can provide initial clues. The structural differences influence intermolecular forces, leading to variations in properties like boiling point.

Property5-chloropentan-2-ol (Secondary Alcohol)4-chloropentan-1-ol (Primary Alcohol)Rationale for Difference
Molecular Weight 122.59 g/mol [1]122.59 g/mol [2][3]Identical molecular formula.
Boiling Point ~174.5 °C at 760 mmHg[1]78-80 °C at 10 Torr[3][4]The position of the hydroxyl group affects hydrogen bonding and molecular symmetry. While a direct comparison at the same pressure is not readily available, the data suggests different volatilities, which can be exploited in gas chromatography.
Density ~1.0 g/cm³[1]~1.018 g/cm³ (Predicted)[3][4]Minor differences in packing efficiency in the liquid state.

These properties, particularly the boiling point, suggest that a separative technique like Gas Chromatography should be highly effective. However, for absolute structural confirmation, spectroscopic methods are indispensable.

The Decisive Power of Spectroscopic Analysis

Spectroscopy offers the most robust and definitive means of distinguishing these isomers by directly probing their molecular structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR spectroscopy provides the most detailed structural map of a molecule by analyzing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom. The distinct electronic environments in 5-chloropentan-2-ol and 4-chloropentan-1-ol lead to predictably different NMR spectra.

Causality in NMR: The electronegativity of the oxygen and chlorine atoms "deshields" nearby protons and carbons, causing their signals to appear further "downfield" (at a higher ppm value) in the NMR spectrum.[5] The number of adjacent, non-equivalent protons determines the splitting pattern (multiplicity) of a given signal.

Predicted ¹H NMR Spectral Comparison (in CDCl₃)

Feature5-chloropentan-2-ol4-chloropentan-1-olKey Differentiator
H on C-OH ~3.8 ppm (multiplet)~3.7 ppm (triplet)The proton on the secondary alcohol carbon is split by more neighboring protons.
H on C-Cl ~3.5 ppm (triplet)~4.1 ppm (multiplet)The proton on the carbon bearing the chlorine is significantly different in its chemical environment and splitting.
-OH Proton Variable (singlet, broad)Variable (singlet, broad)This signal's position is concentration and solvent-dependent and can be confirmed by D₂O exchange.[6]
-CH₃ Group ~1.2 ppm (doublet)~1.5 ppm (doublet)The methyl group is adjacent to the C-OH in the secondary alcohol, resulting in a doublet. In the primary alcohol, it is adjacent to the C-Cl, leading to a different chemical shift and also a doublet.

Predicted ¹³C NMR Spectral Comparison (in CDCl₃)

Feature5-chloropentan-2-ol4-chloropentan-1-olKey Differentiator
Number of Signals 5 unique carbon signals5 unique carbon signalsBoth have five distinct carbon environments.
C-OH Signal ~68 ppm~62 ppmThe chemical shift of the carbon bonded to the hydroxyl group is a reliable indicator.
C-Cl Signal ~45 ppm~55 ppmThe position of the chlorine atom significantly impacts the chemical shift of the carbon it's attached to.

The combination of unique chemical shifts and splitting patterns in both ¹H and ¹³C NMR provides an unassailable confirmation of the isomer's identity.

Infrared (IR) Spectroscopy: A Rapid Diagnostic Tool

IR spectroscopy is excellent for identifying functional groups. While both isomers will exhibit a strong, broad O-H stretching band around 3300-3500 cm⁻¹, the crucial difference lies in the C-O stretching vibration.[7][8][9]

Expertise in IR: The position of the C-O stretching band is diagnostic for the substitution of the alcohol.[10]

  • Primary alcohols show a C-O stretch between 1000-1075 cm⁻¹ .[10]

  • Secondary alcohols show a C-O stretch between 1075-1150 cm⁻¹ .[10]

Expected IR Data

Vibrational Mode5-chloropentan-2-ol (Secondary Alcohol)4-chloropentan-1-ol (Primary Alcohol)Key Differentiator
O-H Stretch ~3350 cm⁻¹ (Broad)[11]~3350 cm⁻¹ (Broad)[11]Present in both, indicates the alcohol functional group.
C-H Stretch ~2850-2960 cm⁻¹~2850-2960 cm⁻¹Present in both, indicates alkyl chains.
C-O Stretch ~1100-1120 cm⁻¹ [7][10]~1050-1070 cm⁻¹ [7][10]This is the primary diagnostic peak in IR.
C-Cl Stretch ~650-750 cm⁻¹~650-750 cm⁻¹Often weak and in the complex "fingerprint region," less reliable for distinguishing these specific isomers.

This clear, predictable shift in the C-O stretching frequency makes IR spectroscopy a fast, reliable, and cost-effective first-line method for differentiation.

Mass Spectrometry (MS): Unveiling Fragmentation Fingerprints

Mass spectrometry fragments molecules in a reproducible manner, creating a unique "fingerprint." While both isomers have the same molecular ion (m/z 122/124), their fragmentation patterns, particularly through alpha-cleavage, are distinctly different.[6][12]

Trustworthiness of Fragmentation: Alpha-cleavage is a high-probability fragmentation pathway for alcohols, where the bond adjacent to the carbon bearing the -OH group breaks.[13] This process forms a stable, resonance-stabilized oxonium ion. The mass of this ion is highly indicative of the alcohol's structure.

Predicted EI-MS Fragmentation

Fragmentation Pathway5-chloropentan-2-ol (Secondary Alcohol)4-chloropentan-1-ol (Primary Alcohol)Key Differentiator
Molecular Ion (M⁺˙) m/z 122, 124 (low abundance)m/z 122, 124 (low abundance)The isotopic pattern for chlorine is present in both. Low abundance is typical for alcohols.[14]
Alpha-Cleavage m/z 45 [CH₃CH=OH]⁺ (loss of •CH₂CH₂CH₂Cl radical)m/z 31 [CH₂=OH]⁺ (loss of •CH(Cl)CH₂CH₃ radical)The most significant diagnostic fragment. The base peak for the primary alcohol is often m/z 31.
Dehydration ([M-H₂O]⁺˙) m/z 104, 106m/z 104, 106Common for both isomers.
Loss of HCl ([M-HCl]⁺˙) m/z 86m/z 86Possible for both isomers.

The presence of a major peak at m/z 45 strongly indicates the secondary alcohol (5-chloropentan-2-ol), while a base peak at m/z 31 is characteristic of the primary alcohol (4-chloropentan-1-ol).

Integrated Analytical Workflow

G GC Gas Chromatography (GC) MS Mass Spectrometry (MS) GC->MS GC-MS for Coupled Analysis IR FT-IR Spectroscopy NMR NMR (¹H, ¹³C, DEPT) IR->NMR Primary vs. Secondary Alcohol? (Check C-O stretch) MS->NMR Final_ID Definitive Isomer ID NMR->Final_ID Unambiguous Structure Sample Unknown Isomer Sample Sample->GC Different Retention Times Sample->IR Quick Functional Group Check

Caption: Logical workflow for distinguishing chloropentanol isomers.

Experimental Protocols

The following are standard operating procedures for the key analytical techniques described.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)
  • GC Column Selection: Use a mid-to-high polarity column (e.g., DB-WAX or ZB-5ms).

  • Inlet Conditions: Set the injector temperature to 250°C. Use a 1 µL injection volume with a 20:1 split ratio.

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase at 10°C/min to 220°C.

    • Hold: Hold at 220°C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[15]

    • Source Temperature: 230°C.[15]

    • Mass Scan Range: m/z 30-200.[15]

  • Data Analysis: Compare the retention times of the two isomers. Analyze the mass spectrum of each separated peak, looking for the key diagnostic fragments (m/z 31 and m/z 45).

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for neat liquid analysis. Place one drop of the sample directly on the ATR crystal.

  • Data Acquisition:

    • Scan Range: 4000-600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Average 16 scans for a high signal-to-noise ratio.

  • Data Analysis: After performing a background scan, acquire the sample spectrum. Normalize the spectrum and carefully examine the C-O stretch region (1200-1000 cm⁻¹). A peak centered closer to 1100 cm⁻¹ indicates 5-chloropentan-2-ol, while a peak closer to 1050 cm⁻¹ indicates 4-chloropentan-1-ol.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher spectrometer.

    • Use a standard 90° pulse sequence.

    • Set the spectral width to cover -2 to 12 ppm.

    • Acquire at least 8 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover 0 to 220 ppm.

    • Acquire a sufficient number of scans for good signal-to-noise (e.g., 1024 scans).

  • Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the TMS peak to 0.00 ppm for both ¹H and ¹³C spectra. Integrate the ¹H signals and analyze the chemical shifts and multiplicities to match the predicted patterns for each isomer.

Conclusion

While 5-chloropentan-2-ol and 4-chloropentan-1-ol are structurally similar, a systematic application of modern analytical techniques allows for their confident and unambiguous differentiation. A quick FT-IR analysis can provide a strong indication based on the C-O stretching frequency. For absolute certainty, GC-MS leverages both chromatographic separation and distinct fragmentation patterns, while NMR spectroscopy offers the ultimate, definitive structural elucidation by mapping the unique chemical environment of every carbon and proton. By following the integrated workflow and protocols outlined in this guide, researchers can ensure the chemical integrity of their materials and the validity of their subsequent experimental outcomes.

References

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